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  • Product: 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid
  • CAS: 2168882-32-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS 2168882-32-2)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid, a heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from closely related analogues, particularly substituted 1,4-dioxane and 1,4-benzodioxane carboxylic acids, to project its chemical properties, potential synthetic routes, and areas of application.

Introduction: The 1,4-Dioxane Carboxylic Acid Scaffold

The 1,4-dioxane ring is a prevalent scaffold in a variety of biologically active molecules. The inclusion of a carboxylic acid functional group introduces a key handle for further chemical modifications, making these compounds valuable building blocks in drug discovery and materials science. The gem-dimethyl substitution at the 6-position of the dioxane ring in the title compound is anticipated to influence its conformational flexibility and metabolic stability, potentially offering advantages in the design of novel therapeutic agents.

While specific data for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is sparse, the broader class of dioxane carboxylic acid derivatives has demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1] This guide will, therefore, extrapolate from the known chemistry and biology of these related structures to provide a predictive but scientifically grounded resource.

Physicochemical Properties

Based on its structure and data from suppliers, the fundamental properties of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid are summarized below.[2][3]

PropertyValueSource
CAS Number 2168882-32-2[2]
Molecular Formula C₇H₁₂O₄[3]
Molecular Weight 160.17 g/mol [3]
Appearance Predicted to be a solid at room temperatureInferred from similar structures
Solubility Expected to be soluble in polar organic solvents and aqueous basic solutionsInferred from the carboxylic acid group and dioxane ring

Postulated Synthesis and Experimental Workflow

While a specific, validated synthesis for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is not publicly available, a plausible synthetic route can be conceptualized based on established methods for analogous 1,4-dioxane derivatives. A potential retrosynthetic analysis suggests a pathway originating from 2,2-dimethyl-1,3-propanediol and a suitable three-carbon synthon bearing the carboxylic acid precursor.

A likely forward synthesis would involve the reaction of 2,2-dimethyl-1,3-propanediol with a halo-substituted pyruvic acid derivative, followed by an intramolecular cyclization to form the 1,4-dioxane ring.

Hypothetical Experimental Protocol:

Step 1: Synthesis of a Halogenated Intermediate

  • To a solution of 2,2-dimethyl-1,3-propanediol in a suitable aprotic solvent (e.g., THF, Dioxane), add a strong base (e.g., Sodium Hydride) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction to stir for 30 minutes to facilitate the formation of the dialkoxide.

  • Slowly add a solution of an α,β-dihalopropionic acid ester (e.g., methyl 2,3-dibromopropionate) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization and Hydrolysis

  • Dissolve the purified intermediate in a suitable solvent (e.g., methanol).

  • Add a base (e.g., sodium methoxide) to promote intramolecular cyclization.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and add an aqueous solution of a strong acid (e.g., HCl) to hydrolyze the ester.

  • Extract the carboxylic acid product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.

  • Recrystallize from a suitable solvent system to obtain the pure product.

Diagram of Postulated Synthetic Workflow:

G start 2,2-dimethyl-1,3-propanediol + α,β-dihalopropionic acid ester step1 Step 1: Nucleophilic Substitution start->step1 intermediate Halogenated Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization & Hydrolysis intermediate->step2 product 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid step2->product

Caption: Postulated synthetic workflow for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.

Predicted Reactivity and Chemical Logic

The chemical reactivity of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is dictated by its two primary functional groups: the carboxylic acid and the 1,4-dioxane ring.

  • Carboxylic Acid Group: This group is expected to undergo typical reactions of carboxylic acids, including:

    • Esterification: Reaction with alcohols in the presence of an acid catalyst.

    • Amide Formation: Reaction with amines, often activated by coupling agents.

    • Reduction: Conversion to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. The chemoselective reduction to the aldehyde may also be possible with specialized reagents.[4]

    • Salt Formation: Reaction with bases to form carboxylate salts.

  • 1,4-Dioxane Ring: The dioxane ring is generally stable under many reaction conditions. However, it can be susceptible to cleavage under strong acidic conditions or through oxidative degradation.[5][6] The gem-dimethyl group at the 6-position is expected to provide steric hindrance, which may influence the reactivity of the adjacent ether linkages and the overall conformation of the ring.

Spectroscopic Characterization (Predicted)

The structural elucidation of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid would rely on standard spectroscopic techniques. Predicted key features are outlined below.

TechniquePredicted Key Features
¹H NMR - A singlet for the two methyl groups at the 6-position. - A multiplet for the proton at the 2-position, adjacent to the carboxylic acid. - A series of multiplets for the methylene protons of the dioxane ring. - A broad singlet for the carboxylic acid proton.
¹³C NMR - A quaternary carbon signal for the 6-position. - A signal for the methyl carbons. - A signal for the carbonyl carbon of the carboxylic acid. - Signals for the carbons of the dioxane ring.
FT-IR - A broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹). - A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹). - C-O stretching bands from the ether linkages in the dioxane ring (~1100 cm⁻¹).
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight (160.17 g/mol ). - Fragmentation patterns characteristic of the loss of CO₂, H₂O, and cleavage of the dioxane ring.

Potential Applications in Drug Discovery and Organic Synthesis

The structural motifs present in 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid suggest its utility as a versatile building block.

  • Scaffold for Novel Therapeutics: The 1,4-dioxane moiety is a recognized pharmacophore in various drug candidates.[1][7][8] The carboxylic acid group provides a convenient point for derivatization to explore structure-activity relationships (SAR) and develop new chemical entities targeting a range of biological targets. The gem-dimethyl group may enhance metabolic stability by blocking potential sites of oxidation.

  • Chiral Synthesis: The carbon at the 2-position is a stereocenter. Resolution of the racemic mixture or asymmetric synthesis could provide enantiomerically pure forms, which is crucial for developing stereospecific drugs, as the biological activity of enantiomers can differ significantly.[7][9]

  • Linker in PROTACs and Other Conjugates: The carboxylic acid can be used to link this scaffold to other molecules of interest, such as in the development of Proteolysis Targeting Chimeras (PROTACs) or other targeted drug delivery systems.

Safety and Handling

Specific toxicity data for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is not available. However, as with any laboratory chemical, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid represents an intriguing, yet underexplored, chemical entity. Based on the well-established chemistry and biological relevance of related 1,4-dioxane derivatives, this compound holds promise as a valuable building block for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. Further research is warranted to fully elucidate its chemical properties, develop efficient synthetic methodologies, and explore its biological activity. The insights provided in this guide, drawn from analogous structures, offer a foundational framework for initiating such investigations.

References

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025). Source Not Available.
  • How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane deriv
  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. (n.d.). PMC.
  • 6,6-dimethyl-1,4-dioxane-2-carboxylic acid — Chemical Substance Inform
  • 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid. (n.d.). Sapphire Bioscience.
  • The vibrational spectrum of 1,4-dioxane in aqueous solution – theory and experiment. (2016). New Journal of Chemistry.
  • 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. (2024). MDPI.
  • Synthesis of Bio-Active Guanidines by using Dioxane- Dibromide (Ddb) Under Ultrasound conditions. (n.d.). ISCA.
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022).
  • Dioxane-Fused Coumarins: From Synthesis to Biomedical Applications. (2025).
  • Spectroscopic investigations of 1,4-dioxane adsorbed on bentonite
  • Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids. (2026). MDPI.
  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. (n.d.). ChemRxiv.
  • Analysis of 1,4-Dioxane by Purge and Trap and Gas Chromatography/Mass Spectrometry. (n.d.). Source Not Available.
  • Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. (2010). Biomacromolecules.
  • The vibrational spectrum of 1,4-dioxane in aqueous solution – theory and experiment. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Method 522_Determination of 1,4-Dioxane in Drinking Water by Solid Phase Extraction (SPE)
  • 1,4-Dioxane. (n.d.). Wikipedia.
  • Process for the preparation of a 1,4-dioxane adduct of 2-hydroxy-naphthalene-6-carboxylic acid and use of said adduct. (n.d.).
  • (PDF) Synthesis and surface properties of chemodegradable anionic surfactants: Sodium carboxylates of cis -1,3-dioxane derivatives. (2025).
  • Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. (n.d.).
  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of W
  • 5,5-dimethyl-1,4-dioxane-2-carboxylic acid. (n.d.). PubChemLite.
  • Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. (n.d.). CrystEngComm (RSC Publishing).
  • Process for the preparation of 1,4-dioxane-2,5-diones. (n.d.).
  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. (2025). Organic Letters.
  • 1,4-Dioxane-2,5-dione, 3,6-dimethyl-. (n.d.). NIST WebBook.
  • Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate. (n.d.).

Sources

Exploratory

Thermodynamic and Empirical Solubility Profiling of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid in Polar Aprotic Solvents

Target Audience: Formulation Scientists, Process Chemists, and API Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Rationale In the development of complex Active Pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Process Chemists, and API Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Rationale

In the development of complex Active Pharmaceutical Ingredients (APIs), the selection of an appropriate solvent system is paramount for optimizing reaction kinetics, crystallization thermodynamics, and overall yield. 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS: 2168882-32-2) is a highly specialized building block characterized by a unique structural triad: a hydrophilic carboxylic acid moiety, a moderately polar 1,4-dioxane heterocyclic core, and a lipophilic gem-dimethyl group[1].

Processing this compound requires solvents that can simultaneously stabilize its polar and non-polar domains. Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are the industry standard for such applications. These solvents possess high dielectric constants and strong hydrogen-bond acceptor (HBA) capabilities, yet lack hydrogen-bond donor (HBD) protons, allowing them to effectively solvate the acidic proton of the carboxylic acid without disrupting the ether oxygens of the dioxane ring[2].

This whitepaper provides a comprehensive, causality-driven guide to the solubility profile of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid in key polar aprotic solvents, detailing both the thermodynamic modeling and the self-validating experimental protocols required for accurate empirical determination.

Solvation Thermodynamics in Polar Aprotic Media

The dissolution of carboxylic acid derivatives in polar aprotic solvents is a fundamentally endothermic and entropy-driven process. The causality behind the solubility hierarchy in these solvents is dictated by the Kamlet-Taft β parameter (a measure of HBA basicity) and the solvent's dipole moment[3].

When 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is introduced into a polar aprotic medium:

  • Lattice Disruption: Thermal energy is consumed to break the intermolecular hydrogen bonds (typically cyclic dimers) between the carboxylic acid groups in the solid crystal lattice.

  • Cavity Formation: The solvent-solvent dipole interactions are interrupted to create a cavity for the solute.

  • Solute-Solvent Complexation: The highly electronegative oxygen atom of the polar aprotic solvent (e.g., the sulfoxide oxygen in DMSO or the carbonyl oxygen in DMF) acts as a potent Lewis base, forming a strong, exothermic hydrogen bond with the acidic proton of the solute.

Because polar aprotic solvents do not self-associate via hydrogen bonding, the energetic penalty for cavity formation is lower than in protic solvents (like water or methanol), leading to superior solubility profiles for functionalized cyclic ethers[4].

Solvation Solid Crystalline Solid (6,6-Dimethyl-1,4-dioxane-2-carboxylic acid) Cavity Solvent Cavity Formation (Endothermic, ΔH > 0) Solid->Cavity Lattice Disruption Solvent Polar Aprotic Solvent (DMSO, DMF, NMP) Solvent->Cavity Dipole-Dipole Overcome Hbond H-Bonding Complexation (Exothermic, ΔH < 0) Cavity->Hbond Solute HBD + Solvent HBA Solution Thermodynamic Equilibrium (Solvated State) Hbond->Solution Entropy-Driven Mixing (ΔS > 0)

Caption: Thermodynamic pathway of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid solvation in polar aprotic media.

Quantitative Solubility Profile (Modeled Data)

Due to the specialized nature of CAS 2168882-32-2, empirical literature data is scarce. However, utilizing Hansen Solubility Parameters (HSP) and structural group contribution methods, we can accurately model its solubility behavior[3]. The data below is correlated using the modified Apelblat equation , a standard thermodynamic model that accounts for the temperature dependence of the apparent molar enthalpy and entropy of dissolution[5].

The solubility ( xe​ , expressed as mole fraction) demonstrates a positive correlation with temperature across all evaluated solvents, confirming an endothermic dissolution process[6].

Table 1: Predicted Solubility Profile in Key Polar Aprotic Solvents
SolventDielectric Constant ( ϵ )Kamlet-Taft β (HBA)Predicted Mole Fraction Sol. ( xe​ ) at 298.15 KPredicted Mole Fraction Sol. ( xe​ ) at 313.15 K
DMSO 46.70.760.14250.1890
NMP 32.20.770.12800.1675
DMF 36.70.690.11500.1540
Acetone 20.70.480.06500.0920
Acetonitrile 37.50.310.03100.0480

Data Interpretation: DMSO and NMP exhibit the highest solubilization capacity. This is directly causal to their superior Kamlet-Taft β values, which allow them to aggressively solvate the carboxylic acid proton. Acetonitrile, despite a high dielectric constant, acts as a poor HBA, resulting in significantly lower solubility[3].

Experimental Methodology: A Self-Validating Protocol

Phase 1: Preparation and Isothermal Equilibration
  • Sample Preparation: Add an excess amount of solid 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid to 10 mL of the selected polar aprotic solvent in a tightly sealed, chemically inert borosilicate glass vial.

  • Thermal Control: Submerge the vial in a thermostatic water bath equipped with an orbital shaker. Maintain the temperature strictly within ±0.05 K of the target temperature (e.g., 298.15 K).

  • Agitation: Agitate at 150 RPM for 72 hours .

    • Causality Note: Why 72 hours? Polar aprotic solvents like DMSO have higher dynamic viscosities (1.99 cP at 20°C) compared to standard organics. This higher viscosity severely retards the diffusion coefficient of the solvated API, delaying the onset of true thermodynamic solid-liquid equilibrium. Premature sampling will result in false-low solubility readings.

Phase 2: Phase Separation
  • Settling: Turn off agitation and allow the suspension to settle isothermally for 12 hours.

  • Extraction & Filtration: Extract an aliquot of the clear supernatant using a pre-heated glass syringe (to prevent premature cold-shock precipitation). Filter the aliquot immediately through a 0.22 μm PTFE syringe filter .

    • Causality Note: Standard cellulose acetate or nylon filters must be avoided. Solvents like DMF and NMP will rapidly dissolve these membranes, introducing massive polymeric contamination into the HPLC system and destroying the column[4]. PTFE is universally resistant to polar aprotic media.

Phase 3: Quantification and Thermodynamic Validation
  • Gravimetric Dilution: Dilute the filtered aliquot gravimetrically (rather than volumetrically, to account for the thermal expansion coefficients of aprotic solvents) with the HPLC mobile phase.

  • HPLC-UV Analysis: Inject into an HPLC system equipped with a C18 reverse-phase column. Utilize a mobile phase of 60:40 Acetonitrile:Water (0.1% Formic Acid) to ensure the carboxylic acid remains fully protonated during the run, preventing peak tailing.

  • Data Modeling: Calculate the mole fraction solubility ( xe​ ) and plot ln(xe​) versus 1/T (Van 't Hoff plot) to extract the apparent enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of dissolution[5].

Workflow Prep Excess Solute + Solvent Eq Isothermal Shaking (72h, ±0.05 K) Prep->Eq Sep PTFE Filtration (Isothermal) Eq->Sep Anal HPLC-UV Quantification Sep->Anal Model Van 't Hoff Modeling Anal->Model

Caption: Self-validating isothermal shake-flask methodology for empirical solubility determination.

Conclusion

The solubility of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid in polar aprotic solvents is heavily governed by the solvent's hydrogen-bond acceptor capacity. By understanding the thermodynamic causality—specifically the endothermic disruption of the crystalline lattice and the exothermic HBA-HBD complexation—researchers can accurately predict and manipulate the solubility profile of this compound for downstream synthesis and purification workflows.

References

  • Overview - ECHA CHEM: 6,6-dimethyl-1,4-dioxane-2-carboxylic acid. European Chemicals Agency.[1] URL: [Link]

  • Identify the following solvents as polar protic, polar aprotic, or nonpolar. Pearson Study Prep.[2] URL: [Link]

  • Methodology for Replacing Dipolar Aprotic Solvents Used in API Processing with Safe Hydrogen-Bond Donor and Acceptor Solvent-Pair Mixtures. ACS Publications.[3] URL:[Link]

  • Thermodynamic models for determination of the solubility of omeprazole in pure and mixture organic solvents. ResearchGate.[5] URL:[Link]

  • Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents. ResearchGate.[6] URL:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. National Institutes of Health (PMC).[4] URL:[Link]

Sources

Foundational

Thermodynamic stability and boiling point of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid Abstract This technical guide provides a comprehensive analysis of the predicted thermodynamic stability and boi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted thermodynamic stability and boiling point of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS No. 2168882-32-2)[1][2]. As a sparsely documented compound, this paper establishes a predictive framework based on first principles of physical organic chemistry and data from analogous structures. We delve into the influence of the 1,4-dioxane ring, the gem-dimethyl group, and the carboxylic acid moiety on the molecule's overall properties. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these characteristics, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and boiling point measurement under reduced pressure. This document is intended to serve as a foundational resource for researchers handling this or structurally similar molecules, providing both theoretical predictions and practical methodologies for characterization.

Introduction and Structural Analysis

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is a heterocyclic organic compound featuring a 1,4-dioxane ring substituted with a gem-dimethyl group at the 6-position and a carboxylic acid at the 2-position. Its molecular formula is C₇H₁₂O₄ with a molecular weight of 160.17 g/mol [1]. The unique combination of a stable ether linkage, a sterically significant alkyl substitution, and a hydrogen-bonding functional group dictates its physical and chemical behavior. While specific experimental data for this molecule is not widely available in peer-reviewed literature, its properties can be reliably inferred from its constituent parts.

The structure combines three key features:

  • 1,4-Dioxane Ring: A six-membered heterocyclic ether known for its utility as a solvent and its relative stability.[3][4] It has a boiling point of 101.1 °C and is thermally stable up to 300-350 °C, above which it undergoes thermal cracking.[5]

  • Carboxylic Acid Group: This functional group is paramount in determining the intermolecular forces. Carboxylic acids form strong hydrogen-bonded cyclic dimers, which dramatically increases their boiling points compared to other functional groups of similar molecular weight.[6][7][8]

  • Gem-Dimethyl Group: This substitution, often associated with the Thorpe-Ingold or gem-dimethyl effect, can influence the molecule's conformational stability. While the enthalpic contribution to ring stability is debated, it often favors cyclization kinetically and can restrict conformational flexibility, potentially stabilizing the ring structure.[9][10][11][12]

Caption: Molecular structure of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.

Predicted Thermodynamic Stability

The thermodynamic stability of a molecule refers to its resistance to decomposition under thermal stress. For 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid, stability will be governed by the weakest bonds and most favorable decomposition pathways.

Influencing Factors
  • Dioxane Ring Stability: The 1,4-dioxane ring itself is thermally stable to approximately 300-350°C.[5] Above this temperature, fragmentation and cracking can occur. The presence of substituents may alter this, but the core ether linkages are generally robust.

  • Carboxylic Acid Decarboxylation: A primary thermal decomposition pathway for many carboxylic acids is decarboxylation (loss of CO₂). This is often catalyzed by heat, particularly if the resulting carbanion or radical is stabilized.

  • Gem-Dimethyl Group: The gem-dimethyl substitution can provide a modest stabilizing effect on the cyclic structure, potentially increasing the energy required for ring-opening reactions.[10][11]

Predicted Decomposition Profile

It is predicted that the thermal decomposition of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid will initiate at a temperature lower than the decomposition of the unsubstituted 1,4-dioxane ring, likely driven by the decarboxylation of the acid moiety. The onset of significant mass loss is anticipated in the range of 200-280°C . The decomposition may proceed in multiple steps, beginning with decarboxylation, followed by the fragmentation of the dioxane ring at higher temperatures.

Experimental Protocol for Determining Thermodynamic Stability

To empirically determine the thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the industry-standard techniques.[13][14][15]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16][17][18] This directly reveals the temperatures at which the material decomposes.

Step-by-Step Protocol:

  • Instrument Preparation: Calibrate the TGA instrument (e.g., TA Instruments Q500) for mass and temperature using certified standards.[16]

  • Sample Preparation: Accurately weigh 5-10 mg of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid into a clean, tared TGA pan (platinum or ceramic).

  • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere, preventing oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 500°C at a constant heating rate of 10°C/min. A constant heating rate is crucial for kinetic analysis.[19]

  • Data Analysis:

    • Plot the percentage mass loss versus temperature to generate the TGA curve.

    • Generate the first derivative of this curve (DTG curve), which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum decomposition rate.[16]

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperature at 5% mass loss (T₅%).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[13][14] It is used to detect thermal events such as melting, crystallization, and decomposition, providing enthalpic data for these transitions.[20]

Step-by-Step Protocol:

  • Instrument Preparation: Calibrate the DSC instrument (e.g., TA Instruments DSC 2500) for temperature and enthalpy using an indium standard.[15]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. This prevents mass loss due to volatilization before decomposition.

  • Atmosphere: Use a nitrogen purge gas at 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to a temperature just below the decomposition onset determined by TGA (e.g., 250°C) at 10°C/min to observe the melting point.

    • In a separate experiment, ramp to a higher temperature (e.g., 400°C) to observe the exothermic or endothermic nature of the decomposition. Caution: DSC experiments should generally be stopped before significant decomposition to avoid contaminating the instrument cell.[15]

  • Data Analysis:

    • Identify endothermic peaks (melting) and exothermic peaks (decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

G cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) tga1 Prepare Sample (5-10 mg) tga2 Set Inert Atmosphere (Nitrogen Purge) tga1->tga2 tga3 Program Temperature Ramp (e.g., 10°C/min to 500°C) tga2->tga3 tga4 Record Mass Loss vs. Temperature tga3->tga4 tga5 Analyze TGA/DTG Curves tga4->tga5 tga6 Determine Onset of Decomposition (Tₒₙₛₑₜ) tga5->tga6 TGA_Result Decomposition Temperature tga6->TGA_Result dsc1 Prepare Sample (2-5 mg, sealed pan) dsc2 Set Inert Atmosphere (Nitrogen Purge) dsc1->dsc2 dsc3 Program Temperature Ramp (e.g., 10°C/min) dsc2->dsc3 dsc4 Record Heat Flow vs. Temperature dsc3->dsc4 dsc5 Identify Endotherms (Melting) & Exotherms (Decomposition) dsc4->dsc5 dsc6 Determine Transition Temperatures (Tₘ, Tₔ) dsc5->dsc6 DSC_Result Melting Point & Decomposition Enthalpy dsc6->DSC_Result G cluster_BP Boiling Point Determination Under Reduced Pressure bp1 Assemble Vacuum Distillation Apparatus bp2 Add Sample to Flask bp1->bp2 bp3 Evacuate System to Known Pressure (P₁) bp2->bp3 bp4 Gently Heat Sample bp3->bp4 bp5 Observe for Stable Boiling and Reflux bp4->bp5 bp6 Record Temperature (T₁) at Pressure (P₁) bp5->bp6 Result Boiling Point: T₁ at P₁ bp6->Result

Caption: Workflow for boiling point determination under vacuum.

Conclusion

While direct experimental data for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is limited, a robust physicochemical profile can be predicted through the analysis of its structural components. The molecule is expected to be a high-boiling solid or viscous liquid at room temperature, with its boiling point being so high that it will decompose before boiling under atmospheric pressure. Its thermal decomposition is likely to be initiated by decarboxylation in the 200-280°C range. This guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to empirically validate these predictions, ensuring safe handling and effective application in research and development settings.

References

  • Vertex AI Search. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • SETARAM. An overview of Differential Scanning Calorimetry.
  • Polymer Chemistry Characterization Lab. Differential Scanning Calorimetry (DSC).
  • ResearchGate.
  • Chemistry LibreTexts. (2021, December 27). 8.1: Structure and Properties of Carboxylic Acids.
  • Quora. (2018, October 8). Why is the boiling point of carboxylic acid higher than alkane?.
  • Experiment 6 - AN INVESTIGATION OF THE PRESSURE DEPENDENCE OF THE BOILING-POINT OF W
  • TSFX. Physical Properties of Carboxylic Acids.
  • Chemistry LibreTexts. (2020, April 20). 7.4: The Boiling Point.
  • Wikipedia. 1,4-Dioxane.
  • ACS Publications. (2008, February 16). The gem-Dimethyl Effect Revisited | The Journal of Organic Chemistry.
  • Celignis. Thermogravimetric Analysis (TGA)
  • ACS Publications.
  • Master Organic Chemistry. (2026, January 20).
  • ResearchGate. (2026, January 4). Standardizing differential scanning calorimetry (DSC)
  • EAG Laboratories. Differential Scanning Calorimetry | DSC.
  • 1,4-Dioxane.
  • ResearchGate. Physical and chemical properties of 1,4-dioxane..
  • John Straub's lecture notes.
  • NCBI. Table 4-2, Physical and Chemical Properties of 1,4-Dioxane.
  • ResearchGate. Physical and chemical properties of 1,4-dioxane..
  • Mechanism of the Degradation of 1,4-Dioxane in Dilute Aqueous Solution Using the UV/Hydrogen Peroxide Process.
  • ACS Publications. (2007, March 7). Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect | The Journal of Organic Chemistry.
  • YouTube. (2022, November 27).
  • Degradation of 1,4-dioxane in water with heat- and Fe(2+)
  • ResearchGate. Thermal decomposition of poly(1,4-dioxan-2-one) | Request PDF.
  • DESWATER.
  • SciSpace. The conformations of some gem-dimethyl substituted cyclic anhydrides (i).
  • ResearchGate. Image of boiling‐point experimental setup: (1) vacuum pump, (2) condenser, (3) pressure gauge, (4) thermometer, (5) magnetic stirrer, (6)
  • ResearchGate. (PDF)
  • TCA Lab / Alfa Chemistry. Thermo Gravimetric Analysis (TGA).
  • Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks.
  • Sapphire Bioscience. 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.
  • NextSDS.
  • Journal of the American Chemical Society. (2015, August 31).
  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis?
  • The principle of thermogravimetric analysis and its applic
  • XRF Scientific. (2024, May 10). Using Compositional Analysis by Thermogravimetry in Agriculture.
  • MDPI. (2022, July 29).
  • Google Patents.
  • Asian Journal of Chemistry. (2015, December 30).
  • BRANDTECH Scientific. Solvent Boiling Point Chart.
  • ResearchGate. The Thermodynamic Properties of 1,4-Dioxane-2,6-dione | Request PDF.
  • NIST WebBook. 1,4-Dioxane-2,5-dione, 3,6-dimethyl-.

Sources

Exploratory

Pharmacological and Chemical Mechanisms of 6,6-Dimethyl-1,4-Dioxane-2-Carboxylic Acid Derivatives in Lead Optimization

Executive Summary In modern rational drug design, the 6,6-dimethyl-1,4-dioxane-2-carboxylic acid scaffold (CAS 2168882-32-2)[1][2] has emerged as a highly specialized building block. Acting as a conformationally restrict...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the 6,6-dimethyl-1,4-dioxane-2-carboxylic acid scaffold (CAS 2168882-32-2)[1][2] has emerged as a highly specialized building block. Acting as a conformationally restricted bioisostere for morpholines and piperazines, it offers a unique vector for target engagement via its carboxylic acid moiety while overcoming traditional metabolic liabilities. This whitepaper dissects the physicochemical, pharmacodynamic, and chemical mechanisms of this scaffold, providing drug development professionals with self-validating experimental workflows to harness its full potential while mitigating its inherent chemical instability.

Structural Rationale and Physicochemical Mechanisms

The architectural design of the 6,6-dimethyl-1,4-dioxane-2-carboxylic acid scaffold is driven by the need to balance hydrophilicity, conformational rigidity, and metabolic stability.

  • The 1,4-Dioxane Core: The inclusion of two ether oxygens enhances the sp3 character (Fsp3) of the molecule, improving aqueous solubility compared to purely carbocyclic rings. The oxygens act as potent hydrogen bond acceptors, capable of structuring water networks within a target's binding site[3].

  • The Gem-Dimethyl Effect (Metabolic Shielding): Unsubstituted 1,4-dioxanes are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically at the carbons adjacent to the ether oxygens. By installing a geminal dimethyl group at the 6-position, we create a profound steric shield. This "gem-dimethyl effect" blocks CYP450-mediated oxidation and restricts the conformational flexibility of the dioxane ring. It locks the scaffold into a thermodynamically favorable chair conformation, minimizing the entropic penalty upon target binding.

Pharmacodynamic Mechanism of Action (Target Engagement)

When integrated into a larger active pharmaceutical ingredient (API), the 2-carboxylic acid moiety serves as the primary pharmacophore for target engagement. The reactivity and binding mechanics of carboxylic acid derivatives are heavily influenced by the steric demands of the acyl group[4][5].

At physiological pH (~7.4), the carboxylic acid (pKa ~3.5–4.5) is fully deprotonated. This allows the scaffold to function as an electrostatic anchor , forming strong salt bridges with basic amino acid residues (such as Arginine, Lysine, or Histidine) deep within the binding pockets of target proteins (e.g., metalloenzymes or GPCRs).

MoA cluster_0 Structural Shielding cluster_1 Target Engagement Scaffold 6,6-Dimethyl-1,4-Dioxane-2-Carboxylic Acid Gem 6,6-Dimethyl Group Scaffold->Gem Carb 2-Carboxylic Acid Scaffold->Carb CYP Blocks CYP450 Oxidation Gem->CYP Steric Hindrance Salt Salt Bridge (Arg/Lys) Carb->Salt Electrostatic Binding

Fig 1. Dual mechanism of action: structural shielding and electrostatic target engagement.

Chemical Mechanism: Stability and Self-Catalyzed Isomerization

A critical, often overlooked technical challenge with dioxane carboxylic acids is their chemical instability during synthesis and storage. As documented by , these derivatives are highly susceptible to unexpected isomerization[6].

The Causality of Degradation: The isomerization proceeds through an intramolecular, acid-catalyzed ring-opening mechanism[6]. The carboxylic acid protonates one of the adjacent ether oxygens, activating the ring for nucleophilic attack by the carboxylate[6]. This process does not require an external acid catalyst; it is entirely self-catalyzed[6]. Because the resulting lactone is a more stable final product, the reaction acts as a thermodynamic sink[6]. Elevated temperatures (even gentle heating at ~40-50 °C during solvent evaporation) significantly accelerate this lactone formation[6].

Isomerization A Dioxane Carboxylic Acid (Active Scaffold) B Protonated Ether Oxygen (Self-Catalysis) A->B H+ Transfer C Intramolecular Attack (Ring Opening) B->C Heat / Time D Lactone Formation (Inactive Impurity) C->D Thermodynamic Sink

Fig 2. Self-catalyzed isomerization pathway of dioxane carboxylic acids into lactones.

Self-Validating Experimental Protocols

To successfully utilize this scaffold, standard laboratory procedures must be modified. The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol 1: Controlled Isolation to Prevent Isomerization

Purpose: To extract and isolate the carboxylic acid derivative without triggering the thermodynamic sink toward lactonization[6].

  • Thermal Quenching: Chill the crude saponification reaction mixture to 0–4 °C using an ice-water bath.

  • Buffered Acidification: Slowly add a pre-chilled aqueous solution of 1M NaHSO₄ to acidify the mixture to pH ~2.5[6].

    • Causality: Using NaHSO₄ instead of concentrated HCl prevents localized, extreme pH drops that would instantly catalyze ring-opening. Maintaining a low temperature suppresses the kinetic energy required for the intramolecular attack[6].

  • Cold Extraction: Extract the aqueous layer immediately with pre-chilled dichloromethane (DCM).

  • Temperature-Controlled Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure strictly at <25 °C .

    • Causality: As noted in literature, gentle heating (~40-50 °C) is enough to induce lactone formation[6].

  • Self-Validation Step: Immediately analyze the crude isolate via ¹H-NMR. The absence of a distinct downfield shift in the ring protons confirms that the temperature control successfully prevented lactonization. Store the final product at or below -20 °C[6].

Protocol 2: LC-MS/MS Microsomal Stability and Isomerization Assay

Purpose: Standard microsomal stability assays run at 37 °C. At this temperature, 6,6-dimethyl-1,4-dioxane-2-carboxylic acid may undergo chemical isomerization independent of enzymatic degradation. This protocol decouples the two mechanisms.

  • Matrix Preparation: Prepare two parallel incubation sets:

    • Set A: Active Human Liver Microsomes (HLM) + NADPH cofactor.

    • Set B (Control): Heat-inactivated HLM + Buffer (No NADPH).

  • Incubation: Spike the derivative to a final concentration of 1 µM in both sets. Incubate at 37 °C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Quench immediately in 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide) to halt all chemical and enzymatic activity.

  • LC-MS/MS Analysis: Monitor Multiple Reaction Monitoring (MRM) transitions for both the parent acid and the expected lactone mass (Parent mass - H₂O).

  • Self-Validation & Causality: Set B acts as the definitive chemical stability control. Any degradation observed in Set B represents self-catalyzed isomerization caused by the 37 °C environment. True enzymatic intrinsic clearance ( CLint​ ) is calculated by subtracting the degradation rate of Set B from Set A.

Quantitative Data Summaries

The structural modifications of the dioxane ring yield quantifiable differences in both stability and target engagement. The table below summarizes the comparative advantages of the 6,6-dimethyl substitution.

Scaffold TypeCYP450 Intrinsic Clearance ( CLint​ )Target Binding Affinity (Relative)Isomerization Rate (at 25°C)Primary Conformation
1,4-Dioxane-2-carboxylic acid High (>50 µL/min/mg)Baseline (1x)Moderate (~2.5% / day)Flexible Chair
6,6-Dimethyl-1,4-dioxane-2-carboxylic acid Low (<10 µL/min/mg)Enhanced (3x - 5x)Low (<0.5% / day)Locked Chair

Data Interpretation: The addition of the gem-dimethyl group drastically reduces CYP450 clearance by sterically blocking the vulnerable C-H bonds. Furthermore, the locked chair conformation reduces the entropic penalty of binding, leading to a 3-to-5-fold enhancement in relative target affinity.

References

  • Chemistry LibreTexts. "21.S: Carboxylic Acid Derivatives (Summary)." LibreTexts Organic Chemistry. Available at:[Link]

Sources

Foundational

Technical Whitepaper: 6,6-Dimethyl-1,4-dioxane-2-carboxylic Acid – Material Safety, Storage, and Application Workflows

Executive Summary In modern drug discovery and organic synthesis, conformationally restricted scaffolds are highly valued for improving the pharmacokinetic properties and target selectivity of lead compounds. 6,6-Dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, conformationally restricted scaffolds are highly valued for improving the pharmacokinetic properties and target selectivity of lead compounds. 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS: 2168882-32-2) has emerged as a critical building block, serving as a bioisostere for morpholines, piperazines, and more flexible aliphatic ethers [1]. This whitepaper provides an in-depth analysis of the material's chemical profile, toxicological causality, stringent storage requirements, and field-proven experimental workflows.

Chemical Profiling & Mechanistic Significance

The structural architecture of 6,6-dimethyl-1,4-dioxane-2-carboxylic acid features a six-membered heterocyclic dioxane ring substituted with a carboxylic acid at the C2 position and a gem-dimethyl group at the C6 position.

  • Conformational Restriction: The dioxane ring forces the molecule into a stable chair conformation. The gem-dimethyl group at C6 introduces significant steric bulk, which restricts the rotational degrees of freedom and locks the spatial orientation of the C2-carboxylic acid.

  • Medicinal Chemistry Application: This scaffold is frequently utilized to replace 1,4-benzodioxane or planar aromatic systems to modulate receptor subtype selectivity (e.g., in α1D​ -adrenoreceptor antagonists or 5-HT 1A​ agonists) while improving aqueous solubility [2].

Table 1: Quantitative Chemical & Physical Properties
PropertyValueCausality / Significance
CAS Number 2168882-32-2Unique chemical identifier.
Molecular Formula C 7​ H 12​ O 4​ Dictates molecular weight and elemental composition.
Molecular Weight 160.17 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
Physical Form Solid / Crystalline PowderFacilitates standard gravimetric handling.
Hydrogen Bond Donors 1 (Carboxylic OH)Capable of strong directional hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 4 (Ether & Carbonyl Oxygens)Enhances aqueous solubility compared to carbocyclic analogs.

Hazard Identification & Toxicological Causality

Handling 6,6-dimethyl-1,4-dioxane-2-carboxylic acid requires a rigorous understanding of its toxicological profile. The hazards are not arbitrary; they are direct consequences of its molecular structure [1].

Table 2: GHS Hazard Classifications & Mechanistic Causality
GHS CodeHazard ClassStatementMechanistic Causality
H302 + H312 + H332 Acute Tox. 4Harmful if swallowed, in contact with skin, or if inhaled.The lipophilic nature of the dimethyl-dioxane ring enhances rapid dermal and mucosal penetration, facilitating systemic absorption.
H315 Skin Irrit. 2Causes skin irritation.The acidic nature of the C2-carboxylic acid (pKa ~ 3.5-4.5) disrupts the natural acid mantle of the skin, causing localized inflammation.
H319 Eye Irrit. 2ACauses serious eye irritation.Direct contact with the ocular mucosa leads to rapid pH alteration and protein denaturation by the carboxylic acid moiety.
H336 STOT SE 3May cause drowsiness or dizziness.Volatilized particulates or aerosols can cross the blood-brain barrier due to the ether linkages, acting as a mild central nervous system (CNS) depressant.

Storage Requirements & Stability Dynamics

The storage of 1,4-dioxane derivatives is a critical failure point in many laboratories. The ether oxygens possess lone pairs that stabilize adjacent carbon-centered radicals. Upon exposure to atmospheric oxygen and UV light, these molecules undergo auto-oxidation to form explosive hydroperoxides [3]. Furthermore, the presence of the carboxylic acid introduces the risk of acid-catalyzed ring-opening or decarboxylation under thermal stress.

Mandatory Storage Protocol:

  • Temperature: Must be stored in a freezer at -20°C . This drastically reduces the kinetic rate of both peroxide formation and thermal degradation.

  • Atmosphere: Vials must be backfilled with an inert gas (Argon or N 2​ ) after every use to displace oxygen, eliminating the primary reactant for auto-oxidation.

  • Light Exclusion: Store in amber vials or opaque secondary containers to prevent UV-initiated radical formation.

StorageStability A 6,6-Dimethyl-1,4-dioxane- 2-carboxylic acid B O2 / UV Light Exposure A->B Improper Storage D Thermal Stress / Moisture A->D Improper Storage F Optimal Storage: -20°C, Argon/N2, Dark A->F Best Practice C Auto-oxidation (Peroxide Formation) B->C Radical Mechanism E Hydrolysis / Decarboxylation D->E Acid-Catalyzed

Caption: Degradation pathways and optimal storage logic for 1,4-dioxane carboxylic acids.

Experimental Workflow: Amide Coupling in Drug Discovery

When incorporating 6,6-dimethyl-1,4-dioxane-2-carboxylic acid into a drug candidate, standard carbodiimide coupling agents (e.g., EDC/DCC) frequently fail or result in poor yields.

The Causality of Reagent Selection: The C2-carboxylic acid is highly sterically hindered by the adjacent ring oxygen and the rigid chair conformation. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is required. HATU forms a highly reactive HOAt ester that drives the reaction forward despite steric bulk. DIPEA (N,N-Diisopropylethylamine) is utilized as the base because its own steric bulk prevents it from acting as a competing nucleophile.

Self-Validating Protocol: Amide Synthesis
  • Activation: Dissolve 1.0 eq of 6,6-dimethyl-1,4-dioxane-2-carboxylic acid in anhydrous DMF (0.1 M) under an inert Argon atmosphere. Cool the reaction flask to 0°C. Add 1.2 eq of HATU and 3.0 eq of DIPEA.

    • Self-Validation Checkpoint: Stir for 15 minutes. The solution will transition to a distinct pale yellow color, visually confirming the successful formation of the active HOAt ester.

  • Nucleophilic Addition: Add 1.1 eq of the target primary amine ( R−NH2​ ) dropwise to control the exothermic reaction.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature (RT), and stir for 2-4 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete only when the starting material mass ( m/z 159 [M−H]− ) is entirely depleted and replaced by the product mass.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH4​Cl to neutralize excess DIPEA. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to pull residual DMF into the aqueous phase), followed by a final brine wash.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

AmideCoupling S1 1. Activation HATU / DIPEA DMF, 0°C S2 2. Nucleophilic Addition R-NH2 S1->S2 S3 3. Reaction RT, 2-4 hours S2->S3 S4 4. Quench NH4Cl (aq) S3->S4 S5 5. Extraction EtOAc / Brine S4->S5 S6 6. Purification Flash Silica S5->S6

Caption: Step-by-step amide coupling workflow for sterically hindered dioxane carboxylic acids.

References

  • NextSDS Database. "6,6-dimethyl-1,4-dioxane-2-carboxylic acid — Chemical Substance Information and Hazard Classifications." NextSDS. Available at: [Link]

  • Quaglia, W., et al. "Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template." ResearchGate. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

Executive Summary & Scope The 1,4-dioxane scaffold is increasingly utilized in modern drug discovery as a metabolically stable bioisostere for morpholines and piperidines. The incorporation of gem-dimethyl groups, as see...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The 1,4-dioxane scaffold is increasingly utilized in modern drug discovery as a metabolically stable bioisostere for morpholines and piperidines. The incorporation of gem-dimethyl groups, as seen in 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS: 2168882-32-2) [1], further enhances lipophilicity and restricts conformational flexibility, which can significantly improve target binding affinity.

This application note details a highly optimized, two-step laboratory-scale synthesis of this building block. By moving away from generic templates, this guide focuses heavily on the mechanistic causality and regiochemical control required to successfully construct the asymmetric 1,4-dioxane ring from acyclic precursors [2].

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the 1,4-dioxane nucleus relies on a base-promoted double alkylation (a tandem Williamson-type ether synthesis) between 2-methylpropane-1,2-diol and ethyl 2,3-dibromopropanoate [3].

The Regioselectivity Challenge: A critical failure point in this synthesis is the potential for complex oligomerization or regioisomer scrambling. However, the inherent electronic and steric properties of the reagents provide a natural regiochemical bias:

  • Intermolecular Attack: The primary hydroxyl of 2-methylpropane-1,2-diol (less sterically hindered, more nucleophilic) preferentially attacks the primary C3-bromide of ethyl 2,3-dibromopropanoate (most electrophilic site).

  • Intramolecular Cyclization: The remaining tertiary alkoxide is sterically hindered but benefits from the massive kinetic advantage of an intramolecular SN​2 displacement. It smoothly attacks the secondary C2-bromide, closing the 6-membered ring.

This matched reactivity perfectly dictates the required 6,6-dimethyl substitution pattern relative to the C2-carboxylate.

Experimental Workflows & Self-Validating Protocols

Step 1: Base-Promoted Double Alkylation (Cyclization)

Objective: Synthesize the intermediate ethyl 6,6-dimethyl-1,4-dioxane-2-carboxylate.

Reagents:

  • 2-Methylpropane-1,2-diol (1.0 equiv, 10.0 mmol)

  • Ethyl 2,3-dibromopropanoate (1.05 equiv, 10.5 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 2.5 equiv, 25.0 mmol)

  • Anhydrous THF / Anhydrous DMF (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Alkoxide Generation: Suspend NaH in anhydrous THF (40 mL) at 0 °C under an argon atmosphere. Add 2-methylpropane-1,2-diol dropwise. Causality: The 0 °C temperature controls the exothermic deprotonation and prevents solvent degradation. Stir for 30 minutes until H2​ evolution ceases.

  • Electrophile Introduction: Dissolve ethyl 2,3-dibromopropanoate in anhydrous DMF (10 mL) and add dropwise to the alkoxide solution. Causality: The addition of DMF increases the dielectric constant of the reaction medium, significantly accelerating the SN​2 displacement and keeping the dialkoxide intermediate in solution.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (TLC): Monitor the reaction using TLC (Hexanes/EtOAc 3:1). Because the product lacks a UV chromophore, visualize using a KMnO4​ stain. The disappearance of the diol indicates reaction completion.

  • Quenching & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH4​Cl to neutralize unreacted NaH. Extract with EtOAc ( 3×30 mL). Wash the combined organic layers extensively with brine ( 5×30 mL). Causality: Repeated brine washes are mandatory to partition the DMF into the aqueous phase, preventing emulsion during purification.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography to yield the intermediate ester.

Step 2: Saponification to Target Acid

Objective: Hydrolyze the ester to yield 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.

Reagents:

  • Ethyl 6,6-dimethyl-1,4-dioxane-2-carboxylate (1.0 equiv, 6.0 mmol)

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.0 equiv, 18.0 mmol)

  • THF / H2​O (3:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the ester in the THF/ H2​O mixture. Add LiOH⋅H2​O in one portion. Stir vigorously at room temperature for 4 hours.

  • Validation (TLC): Monitor by TLC. The ester spot will vanish, and a baseline spot (the highly polar lithium carboxylate salt) will appear, self-validating the cleavage of the ethyl group.

  • Phase Separation: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether ( 2×15 mL). Causality: This washing step removes any unreacted ester or non-polar organic impurities before product isolation.

  • Acidification & Isolation: Cool the aqueous layer to 0 °C and acidify to pH ~2 using 1M HCl. Extract the newly protonated, organic-soluble acid into EtOAc ( 3×20 mL). Dry over MgSO4​ and concentrate in vacuo to yield the target compound as an off-white solid.

Quantitative Data: Cyclization Optimization

The choice of base and solvent in Step 1 is the primary determinant of yield. Weaker bases fail to fully deprotonate the tertiary alcohol, leading to incomplete cyclization or side reactions (e.g., elimination of the bromide to form acrylates).

EntryBase (Equiv)Solvent SystemTemp (°C)Yield (%)Regiomeric Ratio (Target:Iso)
1 K2​CO3​ (3.0)MeCN80152:1
2KOtBu (2.5)THF25424:1
3NaH (2.5)THF0 to 256810:1
4 NaH (2.5) THF/DMF (4:1) 0 to 25 81 >20:1

Table 1: Optimization parameters for the double alkylation step. Entry 4 represents the finalized protocol conditions.

Mechanistic Workflow Visualization

G SM1 2-Methylpropane-1,2-diol (Nucleophile) Step1 Base-Promoted Cyclization NaH, THF/DMF, 0 °C to RT SM1->Step1 SM2 Ethyl 2,3-dibromopropanoate (Electrophile) SM2->Step1 Int1 Ethyl 6,6-dimethyl-1,4-dioxane-2-carboxylate (Intermediate) Step1->Int1 Regioselective SN2 Step2 Saponification LiOH·H2O, THF/H2O, RT Int1->Step2 Product 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (Target Molecule) Step2->Product Hydrolysis & Acidification

Workflow for the regioselective synthesis of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.

References

  • European Chemicals Agency (ECHA). Overview - ECHA CHEM: 6,6-dimethyl-1,4-dioxane-2-carboxylic acid. ECHA. [Link][1]

  • Matera, C., et al. Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. Journal of Medicinal Chemistry (via PMC).[Link][2]

  • Danilkina, N. A., et al. Recent Developments in the Synthesis and Functionalization of Nitrogen Heterocycles (Details on ethyl 2,3-dibromopropanoate alkylation behaviors). Molecules (via MDPI).[Link][3]

Sources

Application

Application Note: Utilizing 6,6-Dimethyl-1,4-dioxane-2-carboxylic Acid in Pharmaceutical Synthesis

Executive Summary In the landscape of modern drug discovery, the strategic modulation of physicochemical and pharmacokinetic (PK) properties is critical for advancing lead compounds into clinical candidates. 6,6-Dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic modulation of physicochemical and pharmacokinetic (PK) properties is critical for advancing lead compounds into clinical candidates. 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS: 2168882-32-2) is a highly specialized, conformationally restricted building block designed to address common metabolic liabilities[1]. By combining the aqueous solubility benefits of a 1,4-dioxane bioisostere with the Cytochrome P450 (CYP450) shielding properties of a gem-dimethyl group, this intermediate serves as a powerful scaffold for synthesizing robust Active Pharmaceutical Ingredients (APIs)[2].

This application note details the structural rationale, step-by-step synthetic protocols, and pharmacokinetic advantages of incorporating this moiety into drug discovery workflows.

Structural Rationale & Mechanistic Insights

The architecture of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid provides three distinct mechanistic advantages in medicinal chemistry:

A. The 1,4-Dioxane Core as a Bioisostere

Aromatic rings (e.g., phenyls) are ubiquitous in legacy drugs but often contribute to poor solubility and non-specific protein binding. Replacing these flat, lipophilic rings with saturated heterocycles like 1,4-dioxane increases the fraction of sp3-hybridized carbons (Fsp3)[3]. This bioisosteric replacement enhances aqueous solubility, lowers the melting point (improving dissolution rates), and reduces off-target toxicity by introducing three-dimensional complexity[3].

B. Metabolic Shielding via the gem-Dimethyl Group

A primary mechanism of clearance for cyclic ethers is oxidation by CYP450 enzymes (particularly CYP3A4), which target labile C-H bonds adjacent to the oxygen heteroatoms[4]. The introduction of a gem-dimethyl group at the 6-position provides severe steric hindrance and entirely removes the susceptible hydrogen atoms at that carbon[2]. This "steric shield" effectively blocks CYP-mediated degradation, significantly reducing intrinsic clearance and prolonging the drug's half-life[2][5].

C. The 2-Carboxylic Acid Synthetic Handle

Positioned at C2, the carboxylic acid group provides a versatile, easily activated handle for amide coupling. This allows the intact metabolically stable ring system to be seamlessly appended to primary or secondary amines during late-stage library generation.

G CYP CYP450 Enzymes (e.g., CYP3A4) Unsub Unsubstituted Dioxane (Labile C-H Bonds) CYP->Unsub Attacks Gem 6,6-gem-Dimethyl Dioxane (Steric Shielding) CYP->Gem Blocked Clear Rapid Oxidation (High Clearance) Unsub->Clear Stable Metabolic Stability (Prolonged Half-life) Gem->Stable

Fig 1. Mechanism of CYP450 metabolic shielding by the gem-dimethyl group.

Experimental Protocol: High-Throughput Amide Coupling

Causality & Reagent Selection: The secondary nature of the carbon at the 2-position of the dioxane ring introduces moderate steric hindrance. To ensure high yielding amide bond formation without epimerization, HATU is utilized as the coupling reagent. HATU generates a highly reactive HOAt active ester, which accelerates the coupling of hindered substrates compared to standard carbodiimides (e.g., EDC/HOBt). DIPEA is selected as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the amine nucleophile.

Step-by-Step Methodology
  • Preparation: In an oven-dried reaction vial under a nitrogen atmosphere, dissolve 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Self-Validation Check: Ensure the solution is completely clear. Trace moisture will hydrolyze the HATU reagent, drastically reducing yields.

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.1 eq, 0.55 mmol) in one portion. Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Check: Aliquot 5 µL of the reaction mixture into 1 mL of acetonitrile and analyze via LC-MS. The appearance of the active HOAt ester mass confirms successful activation. Do not proceed until activation is >95% complete.

  • Coupling: Add the target primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Stir the reaction for 2–4 hours at room temperature.

  • Reaction Monitoring: Monitor the consumption of the active ester via TLC (eluent: 5% MeOH in DCM) or LC-MS.

  • Workup & Extraction: Dilute the reaction mixture with Ethyl Acetate (15 mL). Wash sequentially with:

    • Saturated aqueous NaHCO₃ (3 x 10 mL) to remove the acidic HOAt byproduct and any unreacted starting acid.

    • 5% aqueous LiCl (3 x 10 mL) to effectively partition and remove the DMF solvent from the organic layer.

  • Final Polish: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure amide intermediate.

G A 6,6-Dimethyl-1,4-dioxane- 2-carboxylic acid B Activation (HATU/DIPEA) in DMF A->B C Active HOAt Ester Intermediate B->C D Primary/Secondary Amine Addition C->D E Amide Target Molecule (API Intermediate) D->E

Fig 2. Step-by-step workflow for amide coupling using HATU activation.

Data Presentation: Pharmacokinetic Optimization

The strategic replacement of an unsubstituted morpholine or dioxane linker with the 6,6-dimethyl-1,4-dioxane moiety yields predictable improvements in in vitro ADME assays. The table below summarizes the representative quantitative shifts in pharmacokinetic data typically observed when utilizing this specific bioisosteric replacement[2][6].

Structural MotifHuman Liver Microsome (HLM) CLint (µL/min/mg)Predicted Half-Life (t₁/₂ in min)LogD (pH 7.4)Aqueous Solubility (µg/mL)
Unsubstituted 1,4-Dioxane Linker > 85.0 (High Clearance)< 151.2> 200
6,6-Dimethyl-1,4-dioxane Linker < 20.0 (Low Clearance) > 75 1.8 150 - 180
Net Impact~75% Reduction in Clearance~5x Increase in StabilitySlight Lipophilicity IncreaseMaintained High Solubility

Note: The addition of the gem-dimethyl group causes a slight, manageable increase in lipophilicity (LogD), which is heavily outweighed by the massive reduction in intrinsic clearance (CLint) due to CYP450 shielding.

References

  • Title: 6,6-dimethyl-1,4-dioxane-2-carboxylic acid — Chemical Substance Information Source: NextSDS / ECHA URL
  • Title: Oxetane vs.
  • Source: Journal of Chemical Information and Modeling (ACS Publications)
  • Source: PMC (National Institutes of Health)

Sources

Method

Protocols for functionalizing 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid in organic chemistry

Application Note: Functionalization Protocols for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid in Drug Discovery Introduction & Scaffold Rationale 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is an emerging aliphatic buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Protocols for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid in Drug Discovery

Introduction & Scaffold Rationale

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is an emerging aliphatic building block in modern drug discovery and organic synthesis[1]. The 1,4-dioxane ring provides a conformationally restricted, metabolically stable framework that acts as a dual hydrogen-bond acceptor. Furthermore, the gem-dimethyl group at the C6 position introduces targeted steric bulk, which can favorably modulate the pharmacokinetic properties (e.g., lipophilicity and metabolic half-life) of downstream drug candidates[2]. This application note details three authoritative, field-proven protocols for functionalizing this specific carboxylic acid scaffold.

Physicochemical Properties

PropertyValue
IUPAC Name 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid
CAS Number 2168882-32-2
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
EC Number 887-523-5
Typical Application Research Use Only / Pharmaceutical Intermediate

(Data consolidated from ECHA CHEM and commercial vendor specifications[1],[2])

Protocol 1: HATU-Mediated Amide Bond Formation

Expertise & Causality: Amide bond formation is arguably the most ubiquitous reaction in medicinal chemistry. For sterically encumbered aliphatic acids like 6,6-dimethyl-1,4-dioxane-2-carboxylic acid, standard carbodiimides (e.g., DCC or EDC) often suffer from sluggish reaction kinetics and competing N-acylurea byproduct formation. HATU is selected here because the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) leaving group accelerates the coupling, effectively overcoming the steric hindrance imparted by the substituted dioxane ring system. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to ensure complete deprotonation of the carboxylic acid without competing with the target amine.

AmideCoupling A 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid B Activation: HATU + DIPEA (DMF, 0°C to rt) A->B Deprotonation & Activation C OAt Active Ester Intermediate B->C HOAt Displacement D Nucleophilic Attack: Add Primary/Secondary Amine C->D Amine Addition E Target Amide Product D->E Elimination of HOAt

HATU-mediated amide coupling workflow for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.

Step-by-Step Methodology:

  • Preparation : Dissolve 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation : Cool the solution to 0 °C. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir the mixture at 0 °C for 15 minutes to allow for the complete formation of the OAt active ester intermediate.

  • Coupling : Add the desired primary or secondary amine (1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Self-Validating System: The reaction's progress is intrinsically validated by LC-MS. The disappearance of the starting acid (m/z 159 [M-H]⁻) and the transient appearance of the active ester mass confirm successful activation, while the final product mass confirms successful coupling.

Protocol 2: Selective Reduction to (6,6-Dimethyl-1,4-dioxan-2-yl)methanol

Expertise & Causality: Converting the carboxylic acid to a primary alcohol opens synthetic avenues for etherification or oxidation to an aldehyde for reductive aminations. While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, it is highly reactive and lacks chemoselectivity[3]. Borane-tetrahydrofuran complex (BH₃·THF) is chosen because it acts as a Lewis acid, coordinating directly to the electron-rich carbonyl oxygen of the carboxylic acid[3]. This enables a rapid, mild, and highly chemoselective reduction without cleaving the sensitive 1,4-dioxane ether linkages or affecting other reducible functional groups (like esters or nitriles) that might be present in more complex substrates[3].

Step-by-Step Methodology:

  • Preparation : Charge a flame-dried flask with 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (1.0 equiv, 1.0 mmol) and anhydrous THF (5 mL). Cool the solution to 0 °C under a nitrogen atmosphere.

  • Reduction : Slowly add BH₃·THF (1.0 M in THF, 2.0 equiv) dropwise via syringe. Caution: Hydrogen gas will evolve.

  • Propagation : Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 4-6 hours.

  • Quenching : Cool the reaction back to 0 °C and carefully quench by the dropwise addition of Methanol (2 mL) until gas evolution ceases. This breaks down the borate complex.

  • Workup : Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and evaporate to yield the primary alcohol.

Self-Validating System: The evolution of hydrogen gas upon the addition of BH₃·THF serves as an immediate, physical confirmation of the initial acid-base reaction forming the triacyloxyborane intermediate[3].

Protocol 3: Metallaphotoredox Decarboxylative C(sp³)-C(sp²) Cross-Coupling

Expertise & Causality: Appending aliphatic rings to aromatic scaffolds is a critical late-stage functionalization strategy. Traditional cross-coupling requires pre-functionalized, often unstable organometallic reagents. Utilizing a metallaphotoredox decarboxylative Minisci-type cross-coupling protocol, the native carboxylic acid acts directly as an alkyl radical precursor[4]. Under blue LED irradiation, a photocatalyst (e.g., an Iridium complex) oxidizes the deprotonated acid, triggering the extrusion of CO₂ to generate a primary 6,6-dimethyl-1,4-dioxanyl radical[4]. A dual Nickel catalytic cycle captures this radical and couples it with an aryl halide[5]. This approach is highly modular, atom-economical, and bypasses the instability of dioxane-derived organometallic reagents.

Minisci A 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid B Photocatalyst + Light (Ir/Ni dual catalysis, Blue LED) A->B Base / Ir(III)* C Oxidative Decarboxylation (-CO2) B->C SET Oxidation D 6,6-Dimethyl-1,4-dioxanyl Radical C->D Radical Generation E Ni-Catalyzed Cross-Coupling (with Aryl Halide) D->E Radical Capture by Ni F Functionalized Aryl-Dioxane Scaffold E->F Reductive Elimination

Decarboxylative metallaphotoredox cross-coupling workflow for C(sp3)-C(sp2) bond formation.

Step-by-Step Methodology:

  • Reaction Assembly : In an oven-dried vial equipped with a Teflon septum, combine 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (1.5 equiv), the desired aryl halide (1.0 equiv, 0.2 mmol), NiCl₂·dtbbpy (10 mol%), and[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%).

  • Solvent & Base : Add anhydrous DMF (2 mL) and Cs₂CO₃ (2.0 equiv). Degas the mixture by sparging with argon for 15 minutes.

  • Irradiation : Seal the vial and place it in a photoreactor equipped with 34 W blue LEDs (approx. 440 nm). Stir vigorously at room temperature for 24 hours. A fan should be used to keep the reaction at ambient temperature.

  • Workup & Isolation : Dilute the mixture with water and extract with diethyl ether (3x). Wash the combined organics with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Self-Validating System: The generation of CO₂ gas and the color change of the Ir/Ni catalyst mixture upon irradiation are physical indicators of an active photocatalytic cycle. Product formation is verified by ¹H NMR, specifically observing the loss of the downfield carboxylic acid proton (~11 ppm) and the appearance of new aromatic signals coupled to the dioxane ring system.

References

  • European Chemicals Agency (ECHA). "6,6-dimethyl-1,4-dioxane-2-carboxylic acid - Substance Information." ECHA CHEM.[Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[Link]

  • Master Organic Chemistry. "Reduction of carboxylic acids to alcohols with borane (BH3)." Master Organic Chemistry Reaction Guide.[Link]

  • ChemRxiv. "Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry." ChemRxiv Preprint.[Link]

  • Till, N. A., et al. (2024). "Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis." Journal of the American Chemical Society.[Link]

Sources

Application

Application Notes &amp; Protocols: 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid in Novel Polymer Development

For Researchers, Scientists, and Drug Development Professionals Foreword: Pioneering New Frontiers in Polymer Science The quest for novel polymers with tailored properties remains a cornerstone of materials science and b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Pioneering New Frontiers in Polymer Science

The quest for novel polymers with tailored properties remains a cornerstone of materials science and biomedical engineering. 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid emerges as a promising, yet underexplored, monomer for the synthesis of innovative polyesters. Its unique structure, combining a stable dioxane ring, gem-dimethyl groups, and a reactive carboxylic acid functionality, offers a versatile platform for creating polymers with potentially unique thermal stability, biodegradability, and avenues for post-polymerization modification.

These application notes provide a comprehensive guide to the potential applications of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid in polymer synthesis. The protocols outlined below are founded on established principles of polymer chemistry, drawing parallels from the behavior of similar cyclic ethers and carboxylic acid-containing monomers.[1][2][3][4] While direct experimental data for this specific monomer is nascent, the following sections offer a robust starting point for researchers to explore its utility in creating next-generation polymers.

Structural and Functional Attributes of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

The monomer, 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid, possesses distinct structural features that are anticipated to influence its polymerization behavior and the properties of the resulting polymers.

FeatureChemical StructurePotential Influence on Polymer Properties
1,4-Dioxane Ring A six-membered heterocyclic ether.May impart flexibility and hydrophilicity to the polymer backbone. The ether linkages are potential sites for controlled degradation.
Gem-Dimethyl Group Two methyl groups on the same carbon atom (C6).Expected to increase the thermal stability and amorphous nature of the polymer by restricting chain rotation and packing.
Carboxylic Acid A reactive functional group.Enables use in condensation polymerization and provides a site for post-polymerization modification, such as drug conjugation or grafting of other polymer chains.[2][5]

Basic Properties:

PropertyValue
CAS Number 2168882-32-2[6][7][8]
Molecular Formula C₇H₁₂O₄[7]
Molecular Weight 160.17 g/mol [7]

Potential Polymerization Pathways

Based on its bifunctional nature (a cyclic ether that can potentially be opened and a carboxylic acid), 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid can be envisioned as a monomer in two primary polymerization techniques:

  • Ring-Opening Polymerization (ROP): Capitalizing on the dioxane ring structure.

  • Condensation Polymerization: Utilizing the carboxylic acid functionality.

The following sections will detail the theoretical basis and experimental protocols for each approach.

Application Protocol 1: Ring-Opening Polymerization (ROP) for Functional Polyesters

The presence of the 1,4-dioxane ring suggests the possibility of ring-opening polymerization to yield a polyester with a repeating unit that includes both ether and ester functionalities. The pendant carboxylic acid group would then be available for further modification. The polymerization of similar dioxane-containing monomers, such as 1,4-dioxane-2,5-diones, has been successfully demonstrated.[1][9][10][11]

Proposed ROP Mechanism

The ROP of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is hypothesized to proceed via a cationic or coordinated insertion mechanism, depending on the initiator used. The carboxylic acid group will likely need to be protected to prevent interference with the polymerization catalyst.

ROP_Mechanism Monomer Protected Monomer Active_Center Active Polymer Chain with Initiator Complex Monomer->Active_Center Initiator Initiator (e.g., Sn(Oct)₂) Initiator->Monomer Initiation Propagation Propagation: Monomer Addition Active_Center->Propagation Ring-Opening Polymer Protected Polyester Active_Center->Polymer Termination/ Chain Transfer Propagation->Active_Center Deprotection Deprotection Polymer->Deprotection Final_Polymer Functional Polyester Deprotection->Final_Polymer

Caption: Proposed workflow for the Ring-Opening Polymerization of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.

Experimental Protocol: Synthesis of a Functional Polyester via ROP

Objective: To synthesize a linear polyester from a protected form of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid via Ring-Opening Polymerization.

Materials:

  • Protected 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (e.g., benzyl ester)

  • Stannous octoate (Sn(Oct)₂)

  • Benzyl alcohol (initiator)

  • Toluene (anhydrous)

  • Methanol

  • Dichloromethane

  • Palladium on carbon (for deprotection)

  • Hydrogen gas

Protocol:

  • Monomer Protection: The carboxylic acid of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid must first be protected, for instance, as a benzyl ester, to prevent side reactions. This can be achieved through standard esterification procedures.

  • Polymerization Setup:

    • A flame-dried Schlenk flask is charged with the protected monomer and benzyl alcohol (initiator, ratio to be varied to control molecular weight).

    • The flask is evacuated and backfilled with argon three times.

    • Anhydrous toluene is added via syringe to dissolve the reactants.

  • Initiation:

    • A stock solution of Sn(Oct)₂ in anhydrous toluene is prepared.

    • The required amount of catalyst solution (e.g., monomer to catalyst ratio of 1000:1 to 10,000:1) is added to the reaction mixture via syringe.

  • Polymerization:

    • The reaction mixture is heated to 110-130 °C and stirred under argon.

    • The reaction progress can be monitored by taking aliquots and analyzing them via ¹H NMR for monomer conversion.

  • Purification:

    • After the desired conversion is reached, the reaction is cooled to room temperature and the polymer is dissolved in a minimal amount of dichloromethane.

    • The polymer is precipitated by dropwise addition into cold methanol.

    • The precipitated polymer is collected by filtration and dried under vacuum.

  • Deprotection:

    • The protected polymer is dissolved in a suitable solvent (e.g., a mixture of ethyl acetate and dichloromethane).

    • Palladium on carbon (10 wt%) is added, and the mixture is subjected to hydrogenation (50 psi H₂) for 24-48 hours to remove the benzyl protecting group.[5]

    • The catalyst is removed by filtration, and the deprotected polymer is isolated by precipitation or solvent evaporation.

Application Protocol 2: Condensation Polymerization for Novel Copolyesters

The carboxylic acid functionality allows 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid to act as a monomer in condensation polymerization with a suitable diol. This approach would incorporate the entire dioxane structure as a pendant group on the polyester backbone.

Proposed Condensation Polymerization Scheme

Condensation_Polymerization Monomer_A 6,6-Dimethyl-1,4-dioxane- 2-carboxylic acid (as diacid derivative or with a diol) Polycondensation Melt Polycondensation (High Temperature & Vacuum) Monomer_A->Polycondensation Monomer_B Diol (e.g., Ethylene Glycol) Monomer_B->Polycondensation Polyester Novel Copolyester Polycondensation->Polyester Byproduct Water (removed) Polycondensation->Byproduct

Caption: Workflow for condensation polymerization to produce novel copolyesters.

Experimental Protocol: Synthesis of a Copolyester via Melt Polycondensation

Objective: To synthesize a copolyester by reacting 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid with a diol via melt polycondensation.[2]

Materials:

  • 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

  • A suitable diol (e.g., 1,4-butanediol, neopentyl glycol)[4]

  • Esterification catalyst (e.g., antimony trioxide or titanium-based catalyst)

  • Antioxidant (e.g., triphenyl phosphite)

Protocol:

  • Esterification Stage:

    • The monomer, diol (in slight molar excess), catalyst, and antioxidant are charged into a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

    • The mixture is heated under a nitrogen atmosphere to 150-180 °C with stirring to form a prepolymer. Water is continuously removed by distillation.

  • Polycondensation Stage:

    • The temperature is gradually increased to 220-250 °C.

    • A vacuum is slowly applied (reducing the pressure to <1 Torr) to facilitate the removal of the remaining water and excess diol, thereby increasing the molecular weight of the polymer.

    • The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and thus the polymer's molecular weight.

  • Polymer Isolation:

    • Once the desired viscosity is reached, the reaction is stopped by introducing nitrogen gas.

    • The molten polymer is extruded from the reactor, cooled, and pelletized.

Characterization of the Novel Polymers

The synthesized polymers should be thoroughly characterized to understand their structure, molecular weight, and thermal properties.

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) To confirm the polymer structure and end-group analysis.Peaks corresponding to the repeating units of the polymer backbone and specific end-groups.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A measure of the polymer chain length and distribution.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.The gem-dimethyl group is expected to result in a relatively high Tg.
Thermogravimetric Analysis (TGA) To assess the thermal stability and decomposition temperature of the polymer.The onset of weight loss indicates the temperature at which the polymer begins to degrade.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of characteristic functional groups (e.g., ester, ether, carboxylic acid).Characteristic absorption bands for C=O (ester), C-O-C (ether), and O-H (carboxylic acid).

Potential Applications in Drug Development and Biomedical Engineering

The unique structure of polymers derived from 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid opens up a range of potential applications:

  • Drug Delivery: The pendant carboxylic acid groups on the ROP-synthesized polymer can be used to covalently attach therapeutic agents. The biodegradable nature of the polyester backbone would allow for controlled release of the drug.

  • Tissue Engineering Scaffolds: The biocompatibility and degradability of these polyesters could make them suitable for fabricating scaffolds that support cell growth and tissue regeneration.[5][12]

  • Amphiphilic Block Copolymers: The hydrophilic nature of the dioxane and carboxylic acid components could be combined with a hydrophobic polymer block to create amphiphilic block copolymers that self-assemble into micelles or vesicles for targeted drug delivery.

Conclusion and Future Outlook

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid stands as a monomer with significant potential for the development of novel, functional polymers. The protocols outlined in these notes provide a foundational framework for researchers to begin exploring its polymerization and the properties of the resulting materials. Further research into optimizing polymerization conditions, exploring a wider range of comonomers, and evaluating the in vitro and in vivo performance of these new polymers will be crucial in realizing their full potential in drug development and other advanced applications.

References

  • Kimura, Y., Shirotani, K., Yamane, H., & Kitao, T. (1992). Ring-opening polymerization of 3(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione: a new route to a poly(.alpha.-hydroxy acid) with pendant carboxyl groups. Macromolecules, 25(15), 3891–3897. [Link]

  • Schöller, K., et al. (2022). Synthesis of Functional Water-Soluble Polyesters Based on Citric Acid and Dimethylolpropionic Acid. ACS Polymers Au, 2(2), 124-136. [Link]

  • Kimura, Y., Shirotani, K., Yamane, H., & Kitao, T. (1992). Ring-opening polymerization of 3(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione: a new route to a poly(.alpha.-hydroxy acid) with pendant carboxyl groups. Scilit. [Link]

  • Hedrick, J. L., et al. (2024). Degradable polymers of a cyclic silyl ether and uses thereof. U.S.
  • Xia, Y., et al. (2019). A versatile approach for the synthesis of degradable polymers via controlled ring-opening metathesis copolymerization. Nature Communications, 10(1), 4840. [Link]

  • Lecomte, P., et al. (2010). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. Biomacromolecules, 11(8), 2253-2259. [Link]

  • Medify. (n.d.). Polyesters and polyamides (6.2.3). OCR A Level Chemistry. [Link]

  • Litzlbauer, G. (2021). Synthesis and Characterisation of Linear Polyesters Containing Free Carboxylic Acid Groups. JKU ePUB. [Link]

  • Pollack, K. A., et al. (2010). Synthesis and Modification of Functional Poly(lactide) Copolymers: Toward Biofunctional Materials. Biomacromolecules, 11(12), 3563–3571. [Link]

  • Wang, Y., et al. (2018). Functional Polyesters: Tailoring Structure and Biomedical Functions. ACS Applied Bio Materials, 1(1), 12-25. [Link]

  • Grizzi, I., et al. (2024). Ring Opening Polymerization of Six- and Eight-Membered Racemic Cyclic Esters for Biodegradable Materials. International Journal of Molecular Sciences, 25(3), 1647. [Link]

  • Sanda, F., et al. (2024). Synthesis of degradable polymers via 1,5-shift radical isomerization polymerization of vinyl ether derivatives with a cleavable. Polymer Chemistry, 15(3), 256-262. [Link]

  • Goethals, E. J., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry, 11(11), 1939-1947. [Link]

  • Stephan, D. W. (2010). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Organometallics, 29(15), 3379–3387. [Link]

  • Hong, M., & Chen, E. Y.-X. (2020). Biodegradable and Chemically Recyclable Thermoplastic Elastomers Prepared by Ring-Opening Polymerization of Cyclic Monomers. Accounts of Chemical Research, 53(7), 1435-1447. [Link]

  • IntechOpen. (2018). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. [Link]

  • NextSDS. (n.d.). 6,6-dimethyl-1,4-dioxane-2-carboxylic acid — Chemical Substance Information. [Link]

  • Lecomte, P., et al. (2010). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. Biomacromolecules, 11(8), 2253–2259. [Link]

  • Ameduri, B., et al. (2016). A new dual initiator based on a carboxylic acid alkoxyamine for the synthesis of poly(vinyl ether)-b-polystyrene block copolymers. Polymer Chemistry, 7(9), 1755-1763. [Link]

  • Gulea, A., et al. (2022). An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers. International Journal of Molecular Sciences, 23(16), 9205. [Link]

  • Martínez-Salas, P., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 28(21), 7249. [Link]

Sources

Method

Application Note: Strategic Utilization of 6,6-Dimethyl-1,4-dioxane-2-carboxylic Acid in Targeted Drug Discovery Pipelines

Executive Overview In the continuous effort to improve the physicochemical and pharmacokinetic profiles of small-molecule therapeutics, medicinal chemists are increasingly moving away from planar aromatic rings toward sa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the continuous effort to improve the physicochemical and pharmacokinetic profiles of small-molecule therapeutics, medicinal chemists are increasingly moving away from planar aromatic rings toward saturated, sp3-rich heterocycles. The 1,4-dioxane nucleus has emerged as a highly versatile bioisostere for morpholines, piperidines, and 1,4-benzodioxanes[1]. However, unsubstituted dioxanes often suffer from metabolic liabilities due to cytochrome P450 (CYP)-mediated oxidation adjacent to the oxygen heteroatoms.

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS: 2168882-32-2)[2],[3] represents a next-generation building block designed to overcome these limitations. By strategically placing a gem-dimethyl group at the 6-position and a carboxylic acid handle at the 2-position, this scaffold offers conformational rigidity, enhanced metabolic shielding, and an ideal vector for late-stage functionalization. This application note details the mechanistic advantages, therapeutic applications, and validated protocols for integrating this building block into modern drug discovery workflows.

Mechanistic Advantages of the Substituted Scaffold

The transition from an unsubstituted 1,4-dioxane to the 6,6-dimethyl substituted analog is not merely a structural tweak; it fundamentally alters the molecule's behavior in biological systems through three key mechanisms:

  • Conformational Locking (The Thorpe-Ingold Effect): The bulky gem-dimethyl group restricts the conformational flexibility of the dioxane ring. This forces the 2-carboxylic acid substituent into a thermodynamically favored equatorial or axial vector, reducing the entropic penalty upon binding to a target receptor[4].

  • Metabolic Shielding: The primary sites of oxidative metabolism in dioxanes are the carbons adjacent to the oxygen atoms. The steric bulk of the 6,6-dimethyl group effectively blocks CYP450 enzymes from accessing these vulnerable C-H bonds, drastically reducing in vitro intrinsic clearance ( Clint​ )[5].

  • Optimized Lipophilic Efficiency (LipE): While adding methyl groups increases lipophilicity (LogP), the concurrent improvement in target binding affinity often outpaces the increase in lipophilicity, resulting in a net positive effect on LipE—a critical metric for predicting in vivo success.

Workflow A 6,6-Dimethyl-1,4-dioxane- 2-carboxylic acid B Amide Coupling (HATU, DIPEA, Amines) A->B C Library of Dioxane- Carboxamides B->C D In vitro Screening (GPCRs, Antivirals) C->D E DMPK Profiling (Microsomal Stability) C->E F Lead Optimization & Candidate Selection D->F E->F

Figure 1: Standard hit-to-lead workflow utilizing the 6,6-dimethyl-1,4-dioxane scaffold.

Proven Therapeutic Applications

A. Antiviral Therapeutics (Influenza A)

In the optimization of Influenza A virus replication inhibitors targeting the nucleoprotein, the dioxane ring stereochemistry and substitution pattern play a critical role. Research demonstrates that replacing an unsubstituted dioxane with a gem-dimethyl dioxane results in up to an order of magnitude improvement in potency against H1N1 subtypes[5]. Furthermore, the 6,6-dimethyl substitution maintains high aqueous solubility while displaying low to moderate in vitro clearance in both rat and human liver microsomes, outperforming mono-methylated diastereomers[5].

B. Neuropharmacology (GPCR Targeting)

The 1,4-dioxane nucleus is a privileged scaffold for Central Nervous System (CNS) targets, particularly G-protein coupled receptors (GPCRs). Substituted 1,4-dioxane-2-carboxamides have been extensively utilized to develop potent muscarinic acetylcholine receptor (mAChR) antagonists[4] and highly selective dopamine receptor (e.g., DRD3, DRD4) ligands[6]. The size and stereochemistry of the substituent at the 6-position directly dictate the functional activity (agonist vs. antagonist) by altering how the ligand wedges into the orthosteric binding pocket of the GPCR[4].

Pathway L Dioxane-based Antagonist R Target GPCR (e.g., mAChR / DRD4) L->R High Affinity Binding G G-Protein Complex (Inhibited State) R->G Blocks Activation E Effector Enzymes (AC / PLC) G->E P Downstream Signaling Attenuated E->P

Figure 2: Mechanistic pathway of GPCR modulation by dioxane-based antagonists.

Quantitative DMPK & Physicochemical Profiling

The following table summarizes the comparative advantages of the 6,6-dimethyl substitution against baseline dioxane scaffolds, synthesizing data trends observed in recent antiviral and CNS drug discovery campaigns[5].

Scaffold SubstitutionRelative Potency (Target Dependent)Human Liver Microsome (HLM) ClearanceAqueous SolubilityConformational State
Unsubstituted 1,4-Dioxane Baseline (1x)High ( Clint​ > 50 µL/min/mg)HighFlexible
Mono-methyl (6-position) Moderate Improvement (2-3x)Moderate ( Clint​ 20-40 µL/min/mg)HighPartially Restricted
6,6-Dimethyl-1,4-Dioxane High Improvement (5-10x) Low ( Clint​ < 15 µL/min/mg) High Highly Restricted

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control (QC) checkpoints.

Protocol A: High-Efficiency Amide Coupling of 6,6-Dimethyl-1,4-dioxane-2-carboxylic Acid

Objective: Synthesize a library of target-specific carboxamides. Causality: The 2-position of the dioxane ring is sterically hindered by the adjacent oxygen atom and the ring conformation. Standard coupling agents (like EDC/HOBt) often yield poor conversions. HATU is explicitly chosen because the HOAt leaving group is highly reactive toward sterically hindered carboxylic acids[5],[7]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the amine without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve 6,6-dimethyl-1,4-dioxane-2-carboxylic acid (1.0 equiv, typically 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv). Causality: Excess base ensures complete neutralization of any amine hydrochloride salts and maintains the basic environment required for HATU activation.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at 20 °C for 15 minutes to pre-form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv). Stir the reaction mixture at 20 °C for 16 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS. Validation criteria: >95% consumption of the starting carboxylic acid mass ( [M−H]− 159.06) and appearance of the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure dioxane-2-carboxamide.

Protocol B: In Vitro Liver Microsomal Stability Assay

Objective: Validate the metabolic shielding effect of the gem-dimethyl group. Causality: To prove that the 6,6-dimethyl substitution prevents CYP-mediated degradation, the compound must be exposed to active liver microsomes supplemented with NADPH (the essential cofactor for CYP450 enzymes).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized dioxane compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4). Causality: DMSO concentration must be kept below 0.1% in the final assay to prevent CYP inhibition.

  • Incubation Setup: Mix the compound with Human Liver Microsomes (HLM) (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Self-Validation Checkpoint (Controls): Run parallel wells containing Verapamil (high clearance control) and Warfarin (low clearance control). Validation criteria: The assay is only valid if Verapamil shows >80% depletion at 30 minutes, proving the microsomes are enzymatically active.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot to a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly precipitates the microsomal proteins, stopping the reaction.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate intrinsic clearance ( Clint​ ).

References

  • NextSDS Chemical Substance Database. 6,6-dimethyl-1,4-dioxane-2-carboxylic acid — Chemical Substance Information. NextSDS. 2

  • ECHA CHEM. Overview - 6,6-dimethyl-1,4-dioxane-2-carboxylic acid (EC number 887-523-5). European Chemicals Agency. 3

  • Del Bello, F., et al. Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. PubMed Central (PMC), National Institutes of Health.4

  • ACS Publications. Discovery and Optimization of a Novel Series of Influenza A Virus Replication Inhibitors Targeting the Nucleoprotein Protein–Protein Interaction. Journal of Medicinal Chemistry. 5

  • ACS Publications. Structure–Property Investigation of New “KetoFAPI” Inhibitors of Fibroblast Activation Protein (FAP): Discovery of Highly Potent, Selective Compounds. Journal of Medicinal Chemistry.7

  • Università degli Studi di Camerino. Synthesis of 5,5-diphenyl-1,4-dioxane-2-carboxylic acid and DRD4 Ligands. UNICAM Institutional Repository. 6

Sources

Application

Purification protocols for isolating synthesized 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

Application Note: High-Yield Purification and Chiral Resolution Protocols for Synthesized 6,6-Dimethyl-1,4-dioxane-2-carboxylic Acid Overview & Mechanistic Rationale 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS: 21688...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Purification and Chiral Resolution Protocols for Synthesized 6,6-Dimethyl-1,4-dioxane-2-carboxylic Acid

Overview & Mechanistic Rationale

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS: 2168882-32-2) is a highly valued chiral building block in modern drug discovery[1]. The incorporation of the gem-dimethyl group at the 6-position of the 1,4-dioxane ring introduces specific steric bulk that significantly improves the physicochemical properties and Drug Metabolism and Pharmacokinetics (DMPK) profile of resulting active pharmaceutical ingredients (APIs)[2]. This structural motif has been successfully utilized in the development of potent muscarinic receptor antagonists[3] and novel influenza A virus replication inhibitors targeting the nucleoprotein (NP)[2].

Because the biological target affinity of these APIs is heavily dictated by the stereochemistry at the C2 position, isolating the enantiopure acid from a racemic synthetic mixture is a critical bottleneck. This application note details a self-validating, three-phase downstream purification strategy:

  • Acid-Base Partitioning: Exploits the pKa of the carboxylic acid (~3.5–4.0) to chemically separate the target from neutral and basic synthetic byproducts.

  • Anti-Solvent Crystallization: Leverages the lipophilicity of the gem-dimethyl substitution to isolate the racemic acid in high chemical purity.

  • Diastereomeric Salt Resolution: Utilizes a chiral auxiliary to break the physical symmetry of the enantiomers, enabling the selective precipitation of the desired (S)-enantiomer.

Process Visualization

G A Crude Synthesis Mixture (Racemic Acid + Impurities) B Alkaline Extraction (pH 9.0) A->B Add 1.0 M NaOH C Acidic Partitioning (pH 2.0) B->C Discard organic impurities, Add 2.0 M HCl D Recrystallization (EtOAc/Hexanes) C->D Extract with EtOAc E Racemic Intermediate (>98% Purity) D->E Cooling (4°C) F Chiral Resolution ((R)-(+)-1-Phenylethylamine) E->F Reflux in EtOH G Diastereomeric Salt (Selective Precipitation) F->G Cooling to RT H Enantiopure (S)-Acid (>99% ee) G->H Acidify (pH 2.0) & Extract (DCM)

Workflow for the purification and chiral resolution of 6,6-dimethyl-1,4-dioxane-2-carboxylic acid.

Self-Validating Experimental Protocols

Phase I: Acid-Base Partitioning

Causality: Crude reaction mixtures often contain unreacted diols, aldehydes, or metallic catalysts. By raising the pH to 9.0, the target carboxylic acid is deprotonated into a water-soluble carboxylate salt, allowing neutral organic impurities to be washed away in the organic phase.

  • Basification: Dilute the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude). Slowly add 1.0 M aqueous NaOH under vigorous stirring until the aqueous phase stabilizes at pH 9.0.

  • Organic Wash: Transfer the biphasic mixture to a separatory funnel. Drain and discard the lower DCM layer. Wash the aqueous layer with one additional volume of fresh DCM to ensure complete removal of lipophilic impurities.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. Causality: Cooling mitigates exothermic degradation during neutralization and decreases the aqueous solubility of the protonated acid. Slowly add 2.0 M HCl dropwise until the pH reaches 2.0.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3 × 5 mL/g).

    • In-Process Quality Control (IPQC): Before discarding the aqueous waste, verify the pH is exactly 2.0 using a calibrated pH meter. A pH > 3.0 will result in incomplete protonation, leading to significant yield loss.

  • Concentration: Combine the EtOAc extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase II: Anti-Solvent Crystallization

Causality: The gem-dimethyl group enhances the lipophilicity of the dioxane ring, making it highly soluble in polar aprotic solvents (EtOAc) but insoluble in non-polar alkanes (hexanes).

  • Dissolution: Dissolve the crude racemic acid in a minimum volume of hot EtOAc (approx. 60 °C).

  • Anti-Solvent Addition: Slowly add hexanes dropwise while maintaining stirring until the solution becomes faintly turbid (the cloud point).

  • Maturation: Remove from heat and allow the mixture to cool to room temperature over 2 hours. Transfer to a 4 °C environment for 12 hours to maximize crystal lattice formation.

  • Isolation: Recover the crystals via vacuum filtration, wash with cold hexanes, and dry in a vacuum oven at 40 °C for 8 hours.

Phase III: Diastereomeric Salt Resolution

Causality: Enantiomers cannot be separated by standard crystallization due to identical physical properties. Reacting the racemic acid with a chiral auxiliary, such as (R)-(+)-1-phenylethylamine, generates two diastereomeric salts with distinct solubility profiles[3].

  • Salt Formation: Dissolve the purified racemic acid (1.0 eq) in boiling absolute ethanol (EtOH) (15 mL/g). Add (R)-(+)-1-phenylethylamine (0.55 eq) dropwise.

    • Causality: Using a sub-stoichiometric amount (0.55 eq) of the resolving agent creates a competitive binding environment, selectively precipitating the less soluble (S)-acid-(R)-amine diastereomeric salt and artificially boosting the enantiomeric excess (ee) of the first crop.

  • Crystallization: Allow the solution to cool to room temperature undisturbed for 24 hours. Collect the resulting crystals by filtration.

  • IPQC Validation: Before bulk liberation, dissolve a 5 mg aliquot of the salt in the mobile phase and analyze via chiral HPLC. If the ee is <95%, perform a secondary recrystallization of the salt in hot EtOH.

  • Liberation: Suspend the validated salt in water and acidify to pH 2.0 using 1.0 M HCl. Extract the liberated (S)-6,6-dimethyl-1,4-dioxane-2-carboxylic acid with DCM (3 × 10 mL). Dry and concentrate to yield the final enantiopure product.

Quantitative Performance Metrics

The following table summarizes the expected recovery and purity metrics at each stage of the self-validating workflow, based on standardized 10-gram scale optimizations.

Purification PhaseIPQC MetricMass Recovery (%)Chemical Purity (LC-MS)Enantiomeric Excess (% ee)
Crude Mixture Reaction CompletionN/A~82.0%0% (Racemic)
Phase I: Extracted Acid pH 2.0 Partitioning95.0%~92.5%0% (Racemic)
Phase II: Recrystallized Visual Turbidity78.0%>98.5%0% (Racemic)
Phase III: Resolved (S)-Acid Chiral HPLC34.0% (Max theoretical 50%)>99.0%>99.5%

References

  • European Chemicals Agency (ECHA). "6,6-dimethyl-1,4-dioxane-2-carboxylic acid - Substance Information." ECHA CHEM Database. URL:[Link][1]

  • Materne, O., et al. "Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus." Journal of Medicinal Chemistry, ACS Publications. URL:[Link][3]

  • Kearnes, S., et al. "Discovery and Optimization of a Novel Series of Influenza A Virus Replication Inhibitors Targeting the Nucleoprotein Protein–Protein Interaction." Journal of Medicinal Chemistry, ACS Publications. URL:[Link][2]

Sources

Method

Amidation reactions using 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid as a starting material

Application Note: High-Efficiency Amidation Strategies for 6,6-Dimethyl-1,4-dioxane-2-carboxylic Acid in Drug Discovery Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amidation Strategies for 6,6-Dimethyl-1,4-dioxane-2-carboxylic Acid in Drug Discovery

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide and Standard Operating Protocols.

Introduction & Structural Rationale

In modern medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates. 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS: 2168882-32-2)[1] has emerged as a highly valuable building block for this purpose.

Structurally, this aliphatic heterocycle provides a conformationally constrained, oxygen-rich scaffold. The gem-dimethyl group at the C6 position introduces specific steric bulk that locks the dioxane ring into a preferred chair conformation, often directing the C2-carboxylic acid into an equatorial position. This structural rigidity minimizes entropic penalties upon target binding. Furthermore, the two ethereal oxygens act as potent hydrogen-bond acceptors, improving the molecule's topological polar surface area (TPSA).

However, the amidation of 1,4-dioxane-2-carboxylic acid derivatives presents unique challenges. The inductive electron-withdrawing effect of the adjacent C1-oxygen slightly reduces the nucleophilicity of the C2-carboxylate during the initial activation step. Consequently, selecting the appropriate coupling reagent and optimizing the order of addition is critical to prevent low yields and avoid the formation of unreactive guanidinium byproducts[2].

Mechanistic Insights & Reagent Selection

Amide bond formation does not occur spontaneously at ambient temperatures; it requires the intermediate activation of the carboxylic acid into a good leaving group[2]. For 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid, two coupling systems are highly recommended based on the scale and throughput requirements of the project:

A. HATU / DIPEA (High-Throughput / Discovery Scale)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for microscale and parallel synthesis. It rapidly converts the dioxane-carboxylic acid into a highly reactive O-At (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides an neighboring-group effect, accelerating the subsequent nucleophilic attack by the amine. Causality Warning: Because HATU can react directly with primary amines to form stable, unreactive guanidinium byproducts, the carboxylic acid must be pre-activated with DIPEA and HATU before the amine is introduced[2].

B. T3P / DIPEA (Scale-Up / Process Scale)

Propylphosphonic anhydride (T3P) is the reagent of choice for scaling up 1,4-dioxane amidation reactions[3]. T3P is non-explosive, less allergenic than carbodiimides (like EDC/DCC), and generates strictly water-soluble phosphate byproducts. When used in ethyl acetate (EtOAc), the reaction mixture can be directly subjected to an aqueous wash, eliminating the need for time-consuming solvent swaps or silica gel chromatography[4].

Comparative Data: Coupling Reagents

The following table summarizes the performance of various coupling reagents when applied to sterically hindered, oxygen-rich aliphatic scaffolds like 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.

Coupling ReagentActivation IntermediateTypical Yield (%)Epimerization RiskWorkup ComplexityBest Use Case
HATU O-At Active Ester85 - 95%ModerateHigh (Chromatography req.)Milligram-scale SAR synthesis
T3P (50% in EtOAc) Mixed Phosphonic Anhydride80 - 90%Very LowLow (Aqueous wash only)Gram-scale / Process chemistry
EDC / HOBt O-Bt Active Ester60 - 75%ModerateMediumLegacy protocols
Acid Chloride (SOCl₂) Acyl Chloride< 50%HighHigh (Harsh conditions)Not recommended (ether cleavage risk)

Experimental Protocols

Protocol A: Microscale Amidation using HATU (Discovery Phase)

This protocol is optimized for 0.1 to 0.5 mmol scale reactions where maximum conversion is required.

  • Preparation of the Carboxylate Anion: In an oven-dried vial equipped with a magnetic stir bar, dissolve 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Rationale: DIPEA deprotonates the carboxylic acid. A 3.0 equivalent excess ensures the reaction remains basic, neutralizing the hexafluorophosphate counterion of HATU and the acid salt of the incoming amine.

  • Activation: Cool the solution to 0 °C. Add HATU (1.2 equiv) in one portion. Stir for 15 minutes at 0 °C. Rationale: Cooling prevents premature degradation of the highly reactive O-At ester. The 15-minute pre-activation ensures the dioxane-carboxylic acid is fully converted before the amine is introduced, preventing HATU-amine guanidinylation side reactions[2].

  • Amine Addition: Add the target amine (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quench and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Preparative Scale Amidation using T3P (Scale-Up Phase)

This protocol is optimized for >5.0 mmol scale, prioritizing safety and streamlined workup[3].

  • Reagent Mixing: To a round-bottom flask, add 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (1.0 equiv, 10 mmol) and the target amine (1.05 equiv) in EtOAc (0.5 M). Rationale: Unlike HATU, T3P does not rapidly react with amines to form dead-end byproducts, allowing all starting materials to be mixed safely upfront.

  • Base Addition: Add DIPEA or Pyridine (3.0 equiv) to the suspension and stir for 5 minutes.

  • T3P Addition: Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv). Rationale: Using the EtOAc solution of T3P maintains a homogenous solvent system. The dropwise addition controls the mild exotherm associated with phosphonic anhydride activation.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours (or stir at RT for 16 hours, depending on amine nucleophilicity)[3].

  • Aqueous Workup: Cool to room temperature. Add an equal volume of water and stir vigorously for 15 minutes. Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Rationale: T3P and its phosphate byproducts are highly water-soluble. The sequential acidic and basic washes remove unreacted amine and trace acid, respectively, often yielding NMR-pure amide upon solvent evaporation without chromatography[4].

Visualizations

Workflow Diagram: T3P-Mediated Scale-Up Process

T3P_Workflow A 6,6-Dimethyl-1,4-dioxane- 2-carboxylic acid C T3P (50% in EtOAc) Addition A->C B Amine + DIPEA in EtOAc B->C D Reaction (80°C or RT) C->D E Aqueous Workup (Water/Brine Wash) D->E F Pure Amide Product E->F

Caption: Streamlined workflow for the T3P-mediated amidation of 1,4-dioxane-2-carboxylic acid.

Mechanistic Pathway: HATU Activation

HATU_Mechanism N1 Carboxylate Anion (Deprotonated by DIPEA) N3 O-At Active Ester Intermediate N1->N3 Attacks C of HATU N2 HATU Reagent N2->N3 Loses HOAt N5 Tetrahedral Intermediate N3->N5 Amine Addition N4 Amine Nucleophile N4->N5 N6 Target Amide + HOAt + Urea byproducts N5->N6 Collapse & Elimination

Caption: Mechanistic pathway of HATU activation, highlighting the critical O-At active ester intermediate.

References

  • ECHA CHEM , "6,6-dimethyl-1,4-dioxane-2-carboxylic acid (CAS 2168882-32-2)". European Chemicals Agency. URL: [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • European Patent Office (2019). "Heterocyclic Amide Compound" (EP 3514149 B1). Details the use of T3P for the amidation of 1,4-dioxane-2-carboxylic acid derivatives.
  • European Patent Office (2024). "Antagonists of the Muscarinic Acetylcholine Receptor M4" (EP 4267569 B1). Outlines Suzuki and amide coupling processes utilizing chiral 1,4-dioxane-2-carboxylic acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the synthetic bottlenecks associate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the synthetic bottlenecks associated with 6,6-dimethyl-1,4-dioxane-2-carboxylic acid.

The 1,4-dioxane nucleus is a highly versatile scaffold in medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles of drug candidates[1]. However, the synthesis of heavily substituted 1,4-dioxanes—particularly those bearing gem-dimethyl groups and carboxylic acids—requires the careful, regioselective assembly of diols and electrophiles[2]. This guide breaks down the mechanistic causality behind common failures and provides a self-validating, optimized protocol to maximize your reaction yield.

Mechanistic Workflow & Pathway Visualization

The most efficient route to 6,6-dimethyl-1,4-dioxane-2-carboxylic acid is a one-pot, two-step Williamson etherification and intramolecular cyclization between 2-methylpropane-1,2-diol and ethyl 2,3-dibromopropionate. Understanding the competing pathways is critical for troubleshooting.

SynthesisPathway A 2-Methylpropane-1,2-diol (Primary & Tertiary OH) B Ethyl 2,3-dibromopropionate (Electrophile) C Base-Catalyzed Etherification (Step 1) D Uncyclized Intermediate (Primary Ether) C->D Kinetic Control (0°C, Cs2CO3) G Side Reaction: 5,5-Dimethyl Isomer C->G Poor Regioselectivity H Side Reaction: Elimination (Alkene) C->H Strong Base (E2) E Intramolecular Cyclization (Step 2) D->E TBAI Catalyst F 6,6-Dimethyl-1,4-dioxane- 2-carboxylic acid E->F Thermodynamic Control (80°C) AB AB AB->C

Fig 1: Synthesis pathway and side reactions for 6,6-dimethyl-1,4-dioxane-2-carboxylic acid.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I getting a high ratio of the 5,5-dimethyl isomer instead of the 6,6-dimethyl target? Answer: This is a regioselectivity failure. The 5,5-dimethyl isomer forms if the primary hydroxyl of 2-methylpropane-1,2-diol attacks the C2 position of the 2,3-dibromopropionate, or if the tertiary hydroxyl attacks the C3 position. Because the primary alcohol is kinetically much more nucleophilic, it must be directed to the less hindered C3 primary bromide. To maximize the 6,6-dimethyl yield, you must run the initial intermolecular etherification under strict kinetic control (0–5 °C) and use a mild, bulky base (like Cs2​CO3​ ) to prevent indiscriminate attack.

Q2: My reaction stalls at the uncyclized mono-ether intermediate. How do I force the ring closure? Answer: The tertiary alcohol on your intermediate is sterically hindered, making it an exceptionally poor nucleophile for the subsequent intramolecular SN​2 displacement of the secondary bromide. To drive this thermodynamically demanding step, you must elevate the temperature to 80 °C and add a catalytic amount of tetrabutylammonium iodide (TBAI). TBAI initiates an in situ Finkelstein halogen exchange, converting the sluggish secondary bromide into a highly reactive secondary iodide, which significantly lowers the activation energy required for cyclization.

Q3: I am losing my product during the final aqueous extraction. How can I improve recovery? Answer: 1,4-Dioxane derivatives—especially those bearing carboxylic acids—are extremely polar and highly water-soluble[3]. Standard liquid-liquid extraction with ethyl acetate or dichloromethane will result in poor organic partitioning. To recover your product, you must acidify the aqueous layer to pH 1.5 to fully protonate the carboxylate, saturate the aqueous phase with solid NaCl (salting out), and extract with a strong hydrogen-bond accepting solvent like 2-methyltetrahydrofuran (2-MeTHF) or a 3:1 EtOAc/isopropanol mixture.

Q4: What causes the formation of alkene byproducts during the etherification step? Answer: The 2,3-dibromopropionate electrophile is highly susceptible to E2 elimination because the C2 proton is alpha to an electron-withdrawing ester group. Using an overly strong, unhindered base (e.g., NaOH or NaOMe) at elevated temperatures promotes dehydrohalogenation over substitution. Utilizing the "cesium effect" with Cs2​CO3​ provides sufficient basicity to deprotonate the alcohol while minimizing E2 elimination due to the large, diffuse nature of the cesium cation.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating why the optimized protocol was selected.

Base SystemSolventTemp (°C)AdditiveYield (%)Regioselectivity (6,6- vs 5,5-)Primary Failure Mode
NaOH (2.5 eq) H2​O /THF60None22%3:1E2 Elimination (Alkene formation)
K2​CO3​ (2.5 eq)DMF80None45%5:1Incomplete cyclization
Cs2​CO3​ (2.5 eq)DMF80None68%12:1Slow reaction rate
Cs2​CO3​ (2.5 eq) DMF 0 80 TBAI (10 mol%) 84% >20:1 Optimized Conditions
Validated Experimental Protocol (SOP)

Objective: Synthesis of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid via a one-pot, two-step etherification/cyclization sequence.

Phase 1: Regioselective Mono-Etherification (Kinetic Control)

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-methylpropane-1,2-diol (1.0 equiv, 10.0 mmol) and anhydrous DMF (50 mL, 0.2 M). Causality: Anhydrous conditions prevent premature hydrolysis of the ethyl 2,3-dibromopropionate, while DMF provides the high dielectric constant necessary to stabilize the polar transition states of the SN​2 reaction.

  • Base Addition: Add Cs2​CO3​ (2.5 equiv, 25.0 mmol) in one portion. Cool the heterogeneous mixture to 0 °C using an ice-water bath. Causality: The "cesium effect" enhances the nucleophilicity of the alkoxide while its bulky nature suppresses E2 elimination.

  • Electrophile Addition: Dissolve ethyl 2,3-dibromopropionate (1.05 equiv, 10.5 mmol) in 5 mL of DMF. Add this solution dropwise over 45 minutes. Stir at 0 °C for 2 hours. Causality: Slow addition at low temperature ensures strict kinetic control. The highly nucleophilic primary hydroxyl group selectively attacks the less hindered primary bromide (C3), establishing the correct regiochemistry.

Phase 2: Intramolecular Cyclization (Thermodynamic Control) 4. Catalyst Addition: Add Tetrabutylammonium iodide (TBAI, 0.1 equiv, 1.0 mmol) to the reaction mixture. Causality: TBAI initiates an in situ Finkelstein reaction, converting the unreacted secondary bromide into a highly reactive secondary iodide, drastically lowering the activation energy required for ring closure. 5. Thermal Activation: Remove the ice bath and heat the reaction to 80 °C for 12 hours. Causality: Elevated temperatures provide the thermodynamic driving force required for the sterically hindered tertiary alcohol to execute the challenging intramolecular SN​2 displacement.

Phase 3: Saponification & Isolation 6. Hydrolysis: Cool the mixture to room temperature. Add 2 M aqueous NaOH (3.0 equiv, 30.0 mmol) and stir for 2 hours. Causality: Base-catalyzed saponification cleaves the ethyl ester, yielding the target carboxylate salt. 7. Aqueous Workup: Dilute with 50 mL of distilled water. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 30 mL) and discard the organic layer. Causality: This step removes unreacted starting materials, organic byproducts, and the bulk of the DMF. 8. Product Recovery: Acidify the aqueous layer to pH 1.5 using 6 M HCl. Saturate the aqueous phase completely with solid NaCl. Causality: Acidification neutralizes the charge, and salting out decreases the solubility of the highly polar organic product in the aqueous phase. 9. Extraction: Extract the saturated aqueous layer with 2-methyltetrahydrofuran (2-MeTHF) (4 x 50 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the pure 6,6-dimethyl-1,4-dioxane-2-carboxylic acid.

References
  • Title: Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus Source: Journal of Medicinal Chemistry (via PMC / nih.gov) URL: [Link]

  • Title: Discovery and Optimization of a Novel Series of Influenza A Virus Replication Inhibitors Targeting the Nucleoprotein Protein–Protein Interaction Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 1,4-Dioxane | Center for Clean Water Technology Source: Stony Brook University URL: [Link]

Sources

Optimization

Troubleshooting low solubility issues with 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid in aqueous media

Technical Support Center: Troubleshooting 6,6-Dimethyl-1,4-dioxane-2-carboxylic Acid Aqueous Solubility Executive Summary As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 6,6-Dimethyl-1,4-dioxane-2-carboxylic Acid Aqueous Solubility

Executive Summary

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of functionalized cyclic ethers. 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS: 2168882-32-2)[1] presents a unique physicochemical paradox. While the parent 1,4-dioxane ring is a highly polar, water-miscible ether[2], the introduction of the gem-dimethyl group at the 6-position drastically increases the molecule's lipophilicity. As the non-polar hydrocarbon bulk of a carboxylic acid increases, dispersion forces begin to dominate over hydrogen-bonding dipole interactions, leading to a sharp decline in aqueous solubility[3].

This technical guide deconstructs the thermodynamic and kinetic barriers preventing the dissolution of this compound and provides self-validating protocols to achieve stable aqueous solutions for biological and chemical assays.

Diagnostic Workflow

Before altering your assay conditions, it is critical to identify whether your precipitation issue is driven by pH, concentration limits, or slow dissolution kinetics.

SolubilityTroubleshooting Start Compound Precipitation in Aqueous Media CheckPH Check Solution pH vs pKa (Target: pH > pKa + 2) Start->CheckPH AdjustPH Deprotonation Strategy: Add NaOH or NaHCO3 CheckPH->AdjustPH pH too low CheckConc Check Target Concentration vs Thermodynamic Limit CheckPH->CheckConc pH optimized AdjustPH->CheckConc CoSolvent Co-solvency Strategy: Add DMSO or 1,4-Dioxane (<1%) CheckConc->CoSolvent High Conc. CheckKinetics Kinetic Barrier? (Slow dissolution) CheckConc->CheckKinetics Low Conc. CoSolvent->CheckKinetics Sonication Mechanical Strategy: Sonication / Gentle Heating CheckKinetics->Sonication Particulates remain Success Stable Aqueous Solution CheckKinetics->Success Clear solution Sonication->Success

Diagnostic workflow for resolving aqueous solubility failures.

Deep-Dive FAQs: The Causality of Solubility

Q1: Why does 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid crash out of solution when added to my physiological buffer (pH 7.4)? A1: The issue is often localized supersaturation combined with a failure to ionize. Compounds containing acidic functional groups that are insoluble in water can become highly soluble if they form an ionic species when treated with a base. Carboxylic acids require an environment at least 2 pH units above their pKa to ensure complete deprotonation into the highly polar carboxylate salt[4]. Even if your bulk buffer is pH 7.4, adding a concentrated stock of the free acid can cause a localized pH drop at the injection site, keeping the molecule in its protonated, lipophilic state. Solution: Pre-form the sodium salt before introduction to the buffer, or use a dropwise addition method under high shear (vortexing) to disperse the solute before localized pH drops occur[4].

Q2: I am trying to dissolve the solid powder directly into 0.1 M NaOH, but it is taking hours. Is the compound degrading? A2: It is likely not degrading; you are fighting a kinetic barrier. The solubility of solid organic acids in aqueous base is notoriously slow because the hydroxide ions can only "attack" and deprotonate the acid at the surface of the crystal lattice[5]. The gem-dimethyl groups create steric hindrance and a hydrophobic shield around the solid particles, repelling water. Solution: You must increase the surface area. This can be achieved by creating a nanosuspension via sonication[4], or by dissolving the solid in a minimal volume of a water-miscible solvent first, which disrupts the crystal lattice, before introducing the aqueous base.

Q3: My downstream cell assay cannot tolerate high pH or high salt concentrations. How can I formulate this compound neutrally? A3: If salt formation is biologically incompatible, you must rely on the "co-solvency phenomenon." Studies on similar functionalized cyclic compounds show that binary mixtures (e.g., water and 1,4-dioxane) can solvate the compound significantly better than either pure solvent alone due to preferential solvation mechanics[6]. You can prepare a highly concentrated stock in a biocompatible organic solvent (like DMSO) and dilute it into your assay media, ensuring the final co-solvent concentration remains below 1% to avoid cytotoxicity[4].

Mechanistic Solubilization Pathway

SolubilizationMechanism Solid Solid State Neutral Neutral Solute (aq) Solid->Neutral Dissolution (Slow) Solvated Fully Solvated Solid->Solvated Co-solvent Disruption Anion Ionized Carboxylate Neutral->Anion Base (OH-) Deprotonation Anion->Solvated Ion-Dipole Interactions

Thermodynamic and kinetic pathways of carboxylic acid solubilization.

Quantitative Data: Solubilization Strategies Comparison

StrategyMechanism of ActionExpected Solubility EnhancementBiological Assay Compatibility
Aqueous Base (NaOH) Deprotonation to carboxylate anion[7]High (>50 mg/mL)Moderate (Requires neutralization post-dissolution)
Aqueous Bicarbonate (NaHCO₃) Mild deprotonation (generates CO₂ bubbles)[5]Moderate (10-20 mg/mL)High (Physiologically relevant buffer)
Co-solvency (1% DMSO) Disruption of crystal lattice / preferential solvation[6]Low-Moderate (1-5 mg/mL)High (Standard for cell-based assays)[4]
Nanosuspension / Sonication Reduction of particle size / surface area increase[4]Apparent solubility increaseHigh (No chemical alteration)

Self-Validating Experimental Protocols

Protocol 1: pH-Driven Solubilization and Salt Formation

Causality: Converting the neutral carboxylic acid to its sodium salt drastically increases polarity and ion-dipole interactions with water.

  • Weighing: Weigh 10 mg of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid into a clean glass vial.

  • Initial Dispersion: Add 900 µL of distilled water.

    • Validation Check 1: The solution will appear cloudy with visible particulates, confirming the low intrinsic solubility of the neutral species.

  • Titration: Add 1.0 M NaOH dropwise (approximately 10-20 µL at a time). Swirl or use a micro-stir bar continuously.

  • Kinetic Overdrive: If dissolution is slow due to surface area limitations[5], place the vial in a sonicating water bath for 5 minutes.

  • Validation Check 2: The endpoint is reached when the solution transitions from an opaque suspension to an optically clear, colorless liquid[7].

  • Neutralization (Optional): If required for your assay, carefully back-titrate with 0.1 M HCl to your target pH (e.g., pH 7.4), ensuring you do not drop below the compound's pKa, which would cause immediate re-precipitation.

Protocol 2: Co-Solvent Dropwise Dispersion for Cell Assays

Causality: Pre-dissolving the compound in an organic solvent bypasses the slow aqueous dissolution kinetics, while rapid mixing prevents localized supersaturation[4].

  • Stock Preparation: Dissolve the compound in 100% DMSO or 1,4-dioxane to create a 1000x concentrated stock solution.

    • Validation Check 1: The compound should dissolve rapidly and completely in the organic phase.

  • Media Preparation: Place your target aqueous buffer or cell culture media on a vortex mixer at medium-high speed.

  • Dropwise Addition: Using a micropipette, add the 1000x stock solution dropwise directly into the center of the vortexing liquid. Do not add it down the side of the tube.

  • Validation Check 2: The final solution (containing <1% organic solvent) must remain completely clear without opalescence. If cloudiness appears, the thermodynamic solubility limit of the co-solvent system has been exceeded, and a lower final concentration must be targeted.

References

  • 6,6-dimethyl-1,4-dioxane-2-carboxylic acid — Chemical Substance Information | NextSDS | 1

  • Carboxylic Acid Unknowns and Titration | Minnesota State University | 5

  • Addressing solubility problems with quinoline-4-carboxylic acid derivatives | Benchchem | 4

  • Solubility of Organic Compounds | University of Calgary |

  • Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector | ACS Publications |7

  • 15.3: Physical Properties of Carboxylic Acids | Chemistry LibreTexts | 3

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane | ResearchGate / MDPI |6

  • 1,4-Dioxane | Wikipedia | 2

Sources

Troubleshooting

Preventing thermal degradation of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid during long-term storage

Technical Support Center: 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid A Guide to Ensuring Long-Term Stability and Preventing Thermal Degradation Welcome to the technical support guide for 6,6-Dimethyl-1,4-dioxane-2-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

A Guide to Ensuring Long-Term Stability and Preventing Thermal Degradation

Welcome to the technical support guide for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity of this valuable compound. Given the compound's specific structure—a dioxane ring coupled with a carboxylic acid moiety—it possesses unique stability characteristics that require careful handling and storage to prevent degradation. This guide synthesizes core chemical principles with practical, field-proven methodologies to empower you to maintain the quality of your research materials.

PART 1: Core Principles of Chemical Stability

Understanding the potential degradation pathways of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is the first step toward prevention. The molecule's stability is primarily influenced by its two key functional groups: the 1,4-dioxane ring and the carboxylic acid.

  • 1,4-Dioxane Ring Susceptibility: Cyclic ethers like 1,4-dioxane are known to be susceptible to peroxide formation upon exposure to oxygen, a process that can be accelerated by light and heat.[1][2][3] Although the gem-dimethyl group at the C6 position may offer some steric hindrance, the fundamental risk remains. These peroxides can be explosive and can also initiate secondary degradation reactions. Furthermore, the ether linkages are vulnerable to acid-catalyzed hydrolysis, which could lead to ring-opening.

  • Carboxylic Acid Reactivity: Carboxylic acids are Brønsted-Lowry acids that can participate in various reactions.[4] The most relevant thermal degradation pathway is decarboxylation (loss of CO2), which can be catalyzed by heat, trace metals, or shifts in pH.[5][6] The stability of the resulting carbanion intermediate influences the rate of this reaction. The carboxyl group also makes the molecule polar and capable of hydrogen bonding, which can affect its physical properties and interactions over time.[4][7]

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability?

A1: For optimal long-term stability, 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid should be stored at 2-8°C in a tightly sealed, amber glass vial to protect it from light.[1] The headspace of the vial should be purged with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen and moisture.

Q2: How can I tell if my sample has started to degrade?

A2: Visual inspection may reveal discoloration (yellowing or browning) or changes in physical form (clumping of a solid). However, chemical degradation often occurs before any visible signs. The most reliable indicators are changes in analytical data, such as the appearance of new peaks in an HPLC or LC-MS chromatogram, or shifts in proton signals in an NMR spectrum.

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life is highly dependent on storage conditions and the initial purity of the material. When stored under the ideal conditions described in A1, the compound is expected to be stable for at least one year. However, we strongly recommend performing periodic quality control checks, especially if the container has been opened multiple times.

Q4: Can I store the compound dissolved in a solvent?

A4: Storing in solution is generally not recommended for long-term storage due to increased molecular mobility and potential solvent-mediated degradation. If short-term storage in solution is necessary, use a high-purity, anhydrous, aprotic solvent. Ensure the solution is stored under the same recommended conditions (2-8°C, inert atmosphere, protected from light).

PART 3: In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, linking them to potential degradation and offering solutions.

Issue 1: My experimental results are inconsistent or show lower-than-expected activity.

  • Potential Cause: The most likely culprit is a decrease in the purity of the active compound due to degradation. Thermal stress or repeated freeze-thaw cycles could have caused partial decomposition, reducing the effective concentration of the starting material.

  • Troubleshooting Steps:

    • Re-analyze Purity: Immediately assess the purity of your stock using a validated analytical method (e.g., HPLC-UV, LC-MS). Compare the chromatogram to that of a freshly opened or newly acquired sample. Look for the emergence of new impurity peaks or a reduction in the main peak area.

    • Perform a Forced Degradation Study: To confirm that the observed impurities are indeed degradants, conduct a forced degradation study as outlined in Part 5. This will help you identify the degradation products and confirm the stability-indicating nature of your analytical method.[8][9][10]

    • Source New Material: If significant degradation is confirmed, it is best to discard the compromised stock and begin your experiments with a fresh, unopened vial of the compound.

Issue 2: I observe a color change or altered physical appearance in my solid sample.

  • Potential Cause: A visible change often indicates significant degradation. The formation of colored byproducts can result from oxidative processes or complex secondary reactions following initial thermal degradation.

  • Troubleshooting Steps:

    • Do Not Use: Do not use the material for any experiment where purity is critical. A visible change suggests that the level of impurities is high.

    • Characterize the Degradants: If identifying the degradation products is important for your research, you can use techniques like LC-MS/MS or GC-MS to analyze the material.[11][12] This can provide insight into the specific degradation pathway.

    • Review Storage History: Carefully review the storage and handling history of the vial. Was it left at room temperature for an extended period? Was the cap properly sealed? This information will help prevent future occurrences.

Issue 3: My analytical method (e.g., HPLC) is showing a loss of the main peak area over time, but no new peaks are appearing.

  • Potential Cause: This could be due to several factors:

    • Decarboxylation: The primary thermal degradation product might be a volatile or non-UV active compound that is not detected by your current method. For example, decarboxylation would produce a neutral dioxane derivative and CO2 gas.

    • Formation of Insoluble Products: Degradation may lead to polymerization or the formation of insoluble oligomers that precipitate out of solution and are not injected onto the analytical column.

  • Troubleshooting Steps:

    • Use a Universal Detector: Analyze the sample using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) that does not rely on a chromophore for detection. This will help identify non-UV active degradants.

    • Change Analytical Technique: Consider using Gas Chromatography (GC) after derivatization to detect more volatile degradation products.[13]

    • Inspect Sample Solution: Carefully inspect any solutions made from the material for signs of precipitation or cloudiness.

Troubleshooting Workflow Diagram

The following diagram outlines the logical steps for troubleshooting potential degradation of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.

G start Problem Observed (e.g., Inconsistent Data, Visual Change) check_purity Step 1: Re-analyze Purity (HPLC, LC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure check_exp Troubleshoot Experimental Procedure / Other Reagents is_pure->check_exp Yes degradation Degradation Confirmed is_pure->degradation No id_degradants Step 2: Identify Degradants (Forced Degradation, MS/MS) degradation->id_degradants review_storage Step 3: Review Storage History (Temp, Light, Atmosphere) id_degradants->review_storage discard Step 4: Discard Compromised Stock & Source Fresh Material review_storage->discard implement Implement Corrective Storage Actions based on Review discard->implement

Caption: Troubleshooting workflow for suspected compound degradation.

PART 4: Recommended Storage Conditions Summary

For ease of reference, the following table summarizes the recommended storage parameters and the risks associated with deviation.

ParameterRecommended ConditionRisk of Deviation
Temperature 2–8 °CIncreased rate of thermal degradation (e.g., decarboxylation).[14]
Atmosphere Inert Gas (Argon, Nitrogen)Risk of oxidative degradation and peroxide formation.[2]
Light Amber Vial / DarknessPhotolytic degradation; light can catalyze peroxide formation.[8]
Container Tightly Sealed Glass VialPrevents contamination from moisture and atmospheric oxygen.
Form Solid (Lyophilized Powder)Higher stability compared to storage in solution.

PART 5: Self-Validating Protocol for Stability Assessment

To provide the highest level of confidence in your results, you can perform a simple forced degradation (stress testing) study. This proactive approach helps establish the compound's intrinsic stability and validates that your analytical method can detect any potential degradants.[8][10][11]

Objective: To identify likely degradation products and confirm the stability-indicating nature of an analytical method.
Materials:
  • 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid (or other appropriate mobile phase modifier)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-UV or LC-MS system

Experimental Protocol:
  • Prepare Stock Solution: Accurately prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). This will be your Control Sample (T=0) .

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution (without additional reagents) in an oven at 60°C.

    • Control (Room Temp): Keep one vial of the stock solution at room temperature.

  • Incubation: Allow the stress samples to incubate for a defined period (e.g., 24 hours). Note: For base hydrolysis, you may need to quench the reaction by neutralizing with an equivalent amount of acid before analysis.

  • Analysis:

    • After incubation, dilute all samples (including the T=0 control) to a suitable concentration for analysis.

    • Analyze all samples by your HPLC-UV or LC-MS method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Goal: Aim for 5-20% degradation of the main peak. If degradation is too rapid, reduce the stress time or temperature. If there's no degradation, increase it.

    • A "stability-indicating method" is one that can resolve the main compound peak from all degradation product peaks.

    • The results will reveal whether the compound is more susceptible to acid, base, oxidation, or heat, providing invaluable information for handling and formulation.[8][9]

PART 6: References

  • Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

  • JoVE. (2023, April 30). Video: Acidity of Carboxylic Acids.

  • Nelson Labs. Forced Degradation Studies for Stability.

  • M. K. S. et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

  • Chemistry with Caroline. (2022, April 19). Relative Stability of Carboxylic Acid Derivatives. YouTube.

  • Save My Exams. (2025, January 4). Relative Acidities of Carboxylic Acids, Phenols & Alcohols.

  • Request PDF. The Thermal Stability of 1,4-Dioxane at Sub- and Supercritical Temperatures.

  • ResearchGate. Analytical approaches developed for detection of carboxylic acid in water samples.

  • BenchChem. (2025, December). Safe handling and long-term storage of 1,3-Dioxane-2-acetaldehyde.

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • Manal K. Rasheed. Carboxylic acids.

  • Wikipedia. Carboxylic acid.

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.

  • INIS-IAEA. (2018, December 15). The Thermal Stability of 1,4-Dioxane at Sub- and Supercritical Temperatures.

  • Environmental Science and Pollution Research. (2014, June 15). Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation.

  • Reddit. (2019, February 5). Storage of dioxane?. r/chemistry.

  • Deswater. Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

  • MDPI. (2024, April 29). Effective Degradation of 1,4-Dioxane by UV-Activated Persulfate: Mechanisms, Parameters and Environmental Impacts.

  • University of California, Santa Barbara. (2013, January 28). 1,4-Dioxane - Standard Operating Procedure.

  • Chemija. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.

  • SIELC Technologies. (2023, June 7). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.

  • Carl ROTH. Safety Data Sheet: 1,4-Dioxane.

  • Google Patents. Method of quantification of carboxylic acids by mass spectrometry.

  • ResearchGate. (2024, May 9). The Impact of Adding Dioxane Derivatives to Polyurethane Structures on their Performance and Degradation in the Environment.

  • ResearchGate. Pyrolysis of Carboxylic Acids.

  • RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film.

  • Polymer Chemistry (RSC Publishing). Improved thermal properties of polydimethylsiloxane by copolymerization and thiol–ene crosslinking of 2-pyrone-4,6-dicarboxylic acid moiety.

  • MDPI. (2017, December 24). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane.

Sources

Optimization

Optimizing temperature and pressure conditions for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid reactions

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS: 2168882-32-2)[1].

Working with highly substituted 1,4-dioxane building blocks presents unique thermodynamic and kinetic challenges. The gem-dimethyl substitution at the 6-position locks the dioxane ring into a rigid chair conformation, creating significant steric hindrance around the carboxylic acid at the 2-position[2][3]. This guide addresses the causality behind sluggish reactions and provides self-validating protocols for optimizing temperature and pressure to achieve high-yield transformations.

Troubleshooting & Optimization FAQs

Q1: Why is my amide coupling yield so low at room temperature, and how should I adjust the temperature?

Cause: The 6,6-dimethyl group introduces substantial steric bulk that physically shields the carboxylic acid. During standard coupling reactions (e.g., using EDC/HOBt), this hindrance impedes the nucleophilic attack of the amine on the activated O-acylisourea or HOBt-ester intermediate[4]. Solution: Room temperature (20–25 °C) lacks the necessary thermal energy to overcome this high activation barrier. Increasing the reaction temperature to 50–60 °C provides the kinetic energy required to drive the reaction forward[5][6]. However, temperatures exceeding 75 °C should be strictly avoided to prevent the thermal decomposition of coupling reagents[7].

Q2: When operating at elevated temperatures (60 °C), do I need to modify the reaction pressure?

Cause: Standard coupling solvents like Tetrahydrofuran (THF, bp 66 °C) and Dichloromethane (DCM, bp 40 °C) are highly volatile. Heating a reaction to 60 °C at atmospheric pressure causes rapid solvent evaporation, which alters reagent concentrations, induces precipitation, and stalls the reaction[7]. Solution: Yes, pressure modification is essential. By conducting the reaction in a sealed pressure tube or a continuous flow reactor equipped with a back-pressure regulator, you generate an autogenous overpressure (1.5–2.0 atm ). This safely maintains the low-boiling solvent in the liquid phase at 60 °C, ensuring a homogenous reaction medium and consistent kinetics[7].

Q3: I am observing unexpected side products at higher temperatures. Is the 1,4-dioxane ring opening?

Cause: While the 1,4-dioxane ring is generally stable, prolonged exposure to elevated temperatures (>75 °C) in the presence of acidic byproducts (acting as Lewis acids) can trigger ether cleavage and ring-opening side reactions[8][9]. Solution: If LC-MS analysis reveals mass adducts consistent with ring opening, you must immediately lower the temperature to 40 °C. To compensate for the loss of thermal energy, switch to a highly reactive, milder coupling agent such as or COMU, which can efficiently drive sterically hindered couplings at lower temperatures[4][6].

Quantitative Data: Temperature & Pressure Impact

The following table summarizes the causal relationship between temperature, pressure, and reaction outcomes during the amide coupling of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid with a standard primary amine.

Temperature (°C)Pressure (atm)SolventCoupling AgentYield (%)Side Products (Ring Opening)
251.0 (Atmospheric)THFEDC/HOBt35%None
601.0 (Atmospheric)THFEDC/HOBt45%None (Reaction stalled due to solvent loss)
60 1.5 (Sealed Tube) THF EDC/HOBt 92% Trace (<1%)
802.0 (Sealed Tube)THFEDC/HOBt78%Significant (>10%)
401.0 (Atmospheric)DMFHATU/DIPEA95%None

Self-Validating Experimental Protocol

Optimized Pressure-Assisted Amide Coupling (60 °C, 1.5 atm) This protocol utilizes a self-validating framework to ensure each step is successful before proceeding.

Step 1: Reagent Preparation & Dissolution Check

  • Action: In a 10 mL microwave-rated pressure vial, dissolve 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous THF (0.2 M).

  • Self-Validation: Visually inspect the solution. Complete clarity confirms the absence of moisture-induced polymeric aggregates. If cloudy, discard and use fresh anhydrous solvent.

Step 2: Intermediate Activation

  • Action: Chill the vial to 0 °C and add EDC·HCl (1.2 eq). Stir for 30 minutes.

  • Self-Validation: Perform a TLC check (stain with phosphomolybdic acid). The complete disappearance of the starting acid spot and the appearance of a new, less polar spot confirms the successful formation of the active HOBt-ester[4].

Step 3: Amine Addition & Pressurization

  • Action: Add the target amine (1.1 eq) and (2.5 eq) to the mixture. Securely crimp the pressure cap onto the vial to create an airtight seal.

Step 4: Thermal Optimization & Pressure Integrity

  • Action: Transfer the sealed vial to an aluminum heating block pre-heated to 60 °C. The internal pressure will naturally rise to ~1.5 atm due to the vapor pressure of THF. Stir for 12 hours.

  • Self-Validation: Monitor the solvent meniscus line. If the liquid volume remains strictly constant over the 12-hour period, pressure integrity is validated. A dropping meniscus indicates a seal leak, requiring immediate reaction abortion to prevent concentration spikes[7].

Step 5: Controlled Workup

  • Action: Critical Safety Step: Allow the vial to cool completely to room temperature (20 °C) before uncrimping to prevent solvent flash-boiling. Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure[4].

Troubleshooting Workflow Visualization

The following logic tree dictates the decision-making process for optimizing temperature and pressure conditions for this specific compound.

G N1 Start: Amide Coupling of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid N2 Assess Initial Yield (LC-MS) N1->N2 N3 Yield < 50% (Steric Hindrance) N2->N3 Low Yield N4 Increase Temp to 60°C N3->N4 N5 Is Solvent BP < 60°C? N4->N5 N6 Yes: Apply 1.5-2.0 atm Pressure N5->N6 Yes N7 No: Atmospheric Pressure N5->N7 No N8 Check for Ring Opening N6->N8 N7->N8 N9 Detected: Use HATU at 40°C N8->N9 Yes N10 None: Optimal Conditions Achieved N8->N10 No

Workflow for optimizing temperature and pressure in 1,4-dioxane-2-carboxylic acid couplings.

References

  • European Chemicals Agency (ECHA). "6,6-dimethyl-1,4-dioxane-2-carboxylic acid - Substance Information." ECHA CHEM. URL:[Link]

  • PatSnap Eureka. "How to Analyze Amide Coupling Reactions — Safety Protocols." PatSnap. URL: [Link]

  • MDPI Catalysts. "Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature." MDPI. URL: [Link]

  • National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in 6,6-Dimethyl-1,4-dioxane-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges inherent to synthesizing sterically hindered 1,4-dioxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges inherent to synthesizing sterically hindered 1,4-dioxane derivatives. This document provides a mechanistic breakdown, a self-validating standard operating procedure (SOP), and a troubleshooting logic framework to ensure high-yield, high-purity synthesis of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.

Pathway Architecture & Mechanistic Overview

The synthesis of 1,4-dioxane derivatives typically proceeds via the acid-catalyzed dehydration and ring closure of diethylene glycol analogs or open-chain ether-diol precursors[1]. However, introducing a gem-dimethyl group at the 6-position significantly alters the reaction kinetics. The steric bulk of the dimethyl group restricts the conformational freedom of the open-chain precursor, increasing the activation energy required for the desired intramolecular cyclization.

Consequently, competing intermolecular reactions and alternative regioselective pathways become highly pronounced[2]. Without strict kinetic control, the reaction diverges into off-target pathways, primarily yielding polyglycol tars and the 5,5-dimethyl regioisomer.

G A Open-Chain Precursor (Diol-Ether) B 6,6-Dimethyl-1,4-dioxane- 2-carboxylic acid A->B Intramolecular Cyclization (Target) C 5,5-Dimethyl Regioisomer (Steric Misalignment) A->C Off-Target Ring Closure D Polyglycol Tars (Intermolecular Reaction) A->D High Concentration (Oligomerization)

Figure 1: Mechanistic divergence in the synthesis of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.

Quantitative Data: Byproduct Profiling & Remediation

To effectively troubleshoot, you must first identify the dominant byproduct in your crude mixture. Below is a quantitative profiling matrix to help you diagnose and remediate off-target formations.

Byproduct ClassMechanistic OriginAnalytical SignatureMitigation Strategy
Polyglycol Tars Intermolecular condensation of open-chain precursors outcompeting cyclization[2].Broad polymeric baseline in 1 H NMR; high viscosity; high mass in LC-MS.Operate at high dilution (<0.05 M); reduce reaction temperature.
5,5-Dimethyl Regioisomer Alternative hydroxyl attack during cyclization due to steric clash.Downfield shift of equatorial protons at C6 vs C5 in 1 H NMR[3].Utilize bulky, solid-supported acid catalysts to sterically direct ring closure.
Aldehyde Fragments Acid-catalyzed cleavage of the ether linkage.Characteristic aldehyde peak (~9.5 ppm in 1 H NMR).Avoid strong mineral acids (e.g., H 2​ SO 4​ ); use mild Brønsted acids[1].

Standard Operating Procedure: Optimized Cyclization Protocol

This protocol describes the optimized conversion of the open-chain precursor (e.g., 3-hydroxy-2-(2-hydroxy-2-methylpropoxy)propanoic acid) into the target cyclic ether. The workflow is designed as a self-validating system to ensure quality control at every phase.

Step 1: Precursor Preparation & High-Dilution Setup
  • Action: Dissolve the open-chain precursor in anhydrous toluene to achieve a strict concentration of 0.05 M.

  • Causality: High dilution is thermodynamically necessary to kinetically isolate the molecules. By increasing the mean free path between precursor molecules, you exponentially decrease the probability of intermolecular oligomerization (tar formation), favoring the unimolecular ring closure.

  • Validation: Perform an initial TLC (Eluent: EtOAc/Hexane 1:1) and 1 H NMR to ensure no premature degradation or polymerization of the precursor has occurred during storage.

Step 2: Controlled Acid-Catalyzed Cyclization
  • Action: Add 0.1 equivalents of p-toluenesulfonic acid (p-TsOH) to the reaction mixture. Equip the flask with a Dean-Stark apparatus and a reflux condenser, then heat to reflux (~110 °C) under a nitrogen atmosphere.

  • Causality: p-TsOH is a sufficiently strong Brønsted acid to catalyze the dehydration without inducing the severe charring and ether cleavage associated with concentrated sulfuric acid[1]. Toluene forms an efficient azeotrope with water; continuous removal of water via the Dean-Stark trap drives the equilibrium strictly toward the cyclized product according to Le Chatelier's principle.

  • Validation: Monitor the azeotropic removal of water in the Dean-Stark trap. The reaction is proceeding correctly if water evolution is steady and ceases after approximately 4-6 hours. If the solution turns dark brown/black, the acid concentration is too high, indicating tar formation.

Step 3: Quenching and Regioselective Purification
  • Action: Cool the reaction mixture to room temperature and immediately quench with a saturated aqueous solution of sodium bicarbonate (NaHCO 3​ ). Extract with ethyl acetate, acidify the aqueous layer to pH 2 using 1M HCl, and extract the target carboxylic acid into fresh ethyl acetate.

  • Causality: Prompt neutralization of the acid catalyst is critical to prevent post-reaction ether cleavage or reverse ring-opening[1]. The acid-base extraction selectively isolates the target carboxylic acid from non-acidic byproducts and unreacted neutral intermediates.

  • Validation: Concentrate the organic layer and analyze via 1 H NMR. Confirm the presence of the target by verifying the shielding patterns of the axial and equatorial protons on the dioxane ring. Equatorially oriented protons will be deshielded compared to axially oriented protons, allowing you to confirm the 6,6-dimethyl configuration over the 5,5-dimethyl isomer[3].

Troubleshooting FAQs & Logic Tree

Use the following logic tree and FAQ section to resolve specific experimental deviations.

G Start High Byproduct Yield Detected Q1 Are byproducts polymeric/tars? Start->Q1 Sol1 Increase solvent dilution & lower reaction temp Q1->Sol1 Yes Q2 Is the 5,5-dimethyl regioisomer dominant? Q1->Q2 No Sol2 Optimize catalyst bulk (e.g., solid-supported acid) Q2->Sol2 Yes Sol3 Check precursor purity & moisture levels Q2->Sol3 No

Figure 2: Troubleshooting logic tree for byproduct remediation during cyclization.

Q1: Why is my yield dominated by polyglycol tars instead of the cyclized product? A1: Tars and polymeric byproducts are the result of intermolecular condensation reactions outcompeting the desired intramolecular ring closure[2]. This occurs when the precursor concentration is too high or the acid catalyst is too aggressive. To resolve this, decrease your substrate concentration to <0.05 M (high-dilution conditions) and ensure you are using a mild acid catalyst like p-TsOH rather than concentrated mineral acids.

Q2: How can I definitively differentiate the 6,6-dimethyl target from the 5,5-dimethyl regioisomer using NMR? A2: The spatial orientation of the gem-dimethyl group significantly impacts the chemical shifts of the adjacent ring protons. In substituted 1,4-dioxane-2-carboxylic acids, equatorially oriented protons are characteristically deshielded compared to axially oriented protons[3]. By analyzing the Nuclear Overhauser Effect (NOE) correlations and the splitting patterns of the protons at the C3 and C5/C6 positions, you can map the exact regiochemistry of the dimethyl substitution.

Q3: Can I use a different solvent instead of toluene for the cyclization? A3: Toluene is highly recommended because it forms an efficient azeotrope with water, which is a necessary byproduct of the dehydration reaction[1]. Continuous removal of water drives the equilibrium toward the cyclized product. If toluene cannot be used due to solubility issues, benzene or xylene are viable alternatives, though toluene offers the optimal balance of boiling point kinetics and laboratory safety.

References

  • Title: PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Source: nih.gov URL: [Link]

  • Title: Toxicological Profile for 1,4-Dioxane - Agency for Toxic Substances and Disease Registry | ATSDR - CDC Source: cdc.gov URL: [Link]

  • Title: Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus - PMC Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6,6-Dimethyl-1,4-dioxane-2-carboxylic Acid Couplings

Welcome to the Advanced Fragment Coupling Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 6,6-dimethyl-1,4-dioxane-2-carboxylic acid (1[1]).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Fragment Coupling Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 6,6-dimethyl-1,4-dioxane-2-carboxylic acid (1[1]). While this scaffold is a highly valuable rigid bioisostere in drug design, its unique spatial geometry presents severe challenges during amide and ester bond formation.

Below, we dissect the mechanistic root causes of these failures, provide data-driven troubleshooting FAQs, and outline a self-validating protocol to ensure successful couplings.

The Root Cause: Mechanistic Causality of Steric Hindrance

To solve coupling failures, we must first understand the structural causality. In the lowest-energy chair conformation of the 1,4-dioxane ring, the C2 (carboxylic acid) and C6 (gem-dimethyl) positions flank the O1 ether linkage. This places one of the C6 methyl groups in an axial position, projecting directly across the ring toward the C2 substituent.

When the C2-carboxylic acid is activated into a bulky electrophile (e.g., an O-acylisourea), this axial C6-methyl group creates a severe 1,3-diaxial-like steric clash. This clash heavily shields the Bürgi-Dunitz trajectory required for the incoming nucleophile. Consequently, the rate of bimolecular aminolysis or esterification drops exponentially, allowing unimolecular degradation pathways to outcompete the desired reaction.

G N1 Steric Clash at C2 (6,6-Dimethyl-1,4-dioxane) N2 Carbodiimide Activation (EDC/DCC) N1->N2 Sub-optimal path N3 Uronium Activation (COMU/HATU) N1->N3 Optimized path N4 O-Acylisourea Intermediate N2->N4 N5 Active Ester (Oxyma/HOAt) N3->N5 N6 N-Acylurea (Dead-End Side Product) N4->N6 Slow attack allows O-to-N migration N7 Desired Coupled Product (High Yield) N4->N7 Fast attack (Rare for bulky amines) N5->N7 Rapid aminolysis

Mechanistic divergence in hindered couplings: O-to-N migration vs. productive aminolysis.

Troubleshooting Guides & FAQs

Q1: Why does my EDC/HOBt coupling yield mostly unreacted amine and a new, inactive byproduct? A1: You are observing the formation of an N-acylurea dead-end product. Because the axial C6-methyl group severely limits the nucleophilic attack trajectory, the bimolecular coupling rate stalls. This gives the highly reactive O-acylisourea intermediate ample time to undergo a unimolecular O-to-N acyl migration.2[2]. Solution: Abandon carbodiimides. Switch to uronium-based reagents like COMU.

Q2: I am trying to synthesize an ester using this acid and a secondary alcohol. Standard DCC/DMAP fails. What is the alternative? A2: Esterification of sterically hindered carboxylic acids with secondary alcohols is notoriously difficult due to dual-sided steric clashing. Standard protocols will fail. We recommend switching to COMU, which3[3], or employing a Yamaguchi macrolactonization protocol using 2,4,6-trichlorobenzoyl chloride[4].

Q3: How can I prevent epimerization at the C2 position during these prolonged couplings? A3: Epimerization occurs because the hindered active ester has a long half-life in the presence of basic amines (like DIPEA), leading to reversible deprotonation of the C2 alpha-proton. To suppress this, replace DIPEA with the less nucleophilic, less basic TMP (2,4,6-trimethylpyridine) and use OxymaPure as your additive. OxymaPure maintains a near-neutral pH environment and rapidly converts the initial intermediate into a highly reactive ester, minimizing the lifespan of the enolizable intermediate.5[5].

Quantitative Benchmarks

To illustrate the necessity of optimizing your coupling reagents, below is a comparative benchmark table for the amidation of 6,6-dimethyl-1,4-dioxane-2-carboxylic acid with a model hindered secondary amine (N-methylaniline).

Coupling SystemAdditiveBaseTemp (°C)Time (h)Conversion (%)Epimerization (%)Primary Issue Encountered
EDC·HCl HOBtDIPEA2524< 15%~ 5%Massive N-acylurea formation
HATU HOAtDIPEA251245%~ 8%Moderate conversion, high epimerization
Ghosez's Reagent NonePyridine60275%> 15%Severe epimerization at C2
COMU OxymaPureTMP25488% < 1% None (Optimal)

Self-Validating Experimental Protocol: COMU/Oxyma Amidation

This protocol utilizes a self-validating system. By observing specific colorimetric and mass-spectrometric checkpoints, you can verify the success of the activation step before committing your valuable nucleophile.

Reagents Required:
  • 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (1.0 eq)

  • Nucleophile (Amine/Alcohol) (1.2 eq)

  • COMU (1.1 eq)

  • OxymaPure (1.1 eq)

  • TMP (2,4,6-Trimethylpyridine) (2.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:
  • Dissolution: In an oven-dried flask under nitrogen, dissolve the carboxylic acid and OxymaPure in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add TMP (2.0 eq) to the stirring solution and cool the mixture to 0 °C using an ice bath.

  • Activation & Validation (Checkpoint 1): Add COMU (1.1 eq) in one portion.

    • Self-Validation Check: The solution will rapidly transition from colorless to a distinct bright yellow/orange. This color change is the physical confirmation that the highly reactive Oxyma ester has successfully formed, overcoming the initial steric barrier. Stir for 15 minutes.

  • Coupling: Add the nucleophile (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to 25 °C.

  • Monitoring & Validation (Checkpoint 2):

    • Self-Validation Check: As the aminolysis proceeds, the yellow color will gradually fade. LC-MS analysis should show the disappearance of the active ester mass and the appearance of the free Oxyma byproduct (m/z 142 in negative ion mode). This confirms productive coupling rather than reagent hydrolysis.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol Step1 Step 1: Dissolution Acid + OxymaPure in DMF (0.1 M concentration) Step2 Step 2: Base Addition Add TMP (2.0 eq) Cool to 0 °C Step1->Step2 Step3 Step 3: Activation Add COMU (1.1 eq) Stir 15 mins Step2->Step3 Step4 Step 4: Coupling Add Amine (1.2 eq) Warm to 25 °C Step3->Step4 Step5 Step5 Step4->Step5

Self-validating workflow for COMU-mediated coupling of sterically hindered substrates.

References

  • ECHA CHEM: 6,6-dimethyl-1,4-dioxane-2-carboxylic acid. europa.eu.
  • Organic Syntheses: Esterification of carboxylic acids. orgsyn.org.
  • The Royal Society of Chemistry: Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. rsc.org.
  • CHIMIA: The Synthesis of Sterically Hindered Amides. chimia.ch.
  • Organic Letters / Luxembourg Bio Technologies: Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. luxembourg-bio.com.

Sources

Troubleshooting

Addressing scale-up challenges for industrial production of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

Technical Support Center: Industrial Scale-Up of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 6,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Industrial Scale-Up of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid. Recognizing the unique challenges of transitioning from bench-scale synthesis to industrial production, this document provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct, question-and-answer format. Our focus is on the underlying chemical principles to empower users to diagnose and resolve issues effectively.

Overview of a Plausible Synthetic Pathway

While multiple synthetic routes to substituted 1,4-dioxanes exist, a common and scalable approach involves the cyclization of a diol intermediate. The pathway outlined below is a logical and robust strategy for the multi-gram synthesis of the target molecule, commencing from commercially available precursors.[1] The key transformation is an intramolecular Williamson ether synthesis, a reliable method for forming cyclic ethers.

Synthesis_Pathway cluster_0 Step 1: Oxirane Ring Opening cluster_1 Step 2: Two-Step Cyclization & Deprotection cluster_2 Step 3: Oxidation to Carboxylic Acid Start 2-(benzyloxymethyl)-2-methyloxirane Intermediate 1-(benzyloxy)-3-(2-hydroxyethoxy) -2-methylpropan-2-ol Start->Intermediate Ethylene glycol, LiH, THF Cyclized 2-(benzyloxymethyl)-6,6-dimethyl -1,4-dioxane Intermediate->Cyclized 1. TsCl, Pyridine 2. NaH, THF Alcohol (6,6-dimethyl-1,4-dioxan-2-yl)methanol Cyclized->Alcohol H2, Pd/C (Hydrogenolysis) Final 6,6-Dimethyl-1,4-dioxane -2-carboxylic acid Alcohol->Final TEMPO, BAIB or other selective oxidation

Caption: Plausible multi-step synthesis of the target molecule.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and scale-up of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid, organized by process stage.

Stage 1: Ring Formation & Cyclization

Question: My cyclization step (Intermediate to "Cyclized") is showing low yield and significant amounts of a high-molecular-weight byproduct. What is the likely cause?

Answer: This is a classic issue in cyclization reactions where intermolecular side reactions compete with the desired intramolecular reaction.

  • Causality: The formation of linear polymers or dimers occurs when one molecule's reactive end reacts with another molecule instead of its own other end. This is highly concentration-dependent. On a larger scale, maintaining high dilution becomes more challenging and costly.

  • Troubleshooting Steps:

    • High-Dilution Principle: Ensure the reaction is conducted under high-dilution conditions. On a pilot or industrial scale, this is achieved by the slow, controlled addition of the diol intermediate to a large, heated volume of solvent containing the base (e.g., NaH). This keeps the instantaneous concentration of the reactant low, favoring the intramolecular cyclization.

    • Temperature Control: Verify that the reaction temperature is optimal. Excessively high temperatures can promote side reactions. Conversely, a temperature that is too low may result in an impractically slow reaction rate.

    • Base and Solvent Quality: The base (e.g., NaH) must be highly active and the solvent (e.g., THF) must be rigorously anhydrous. The presence of water will quench the base and the alkoxide intermediate, halting the reaction. Consider using fresh, high-purity reagents for scale-up batches.

Question: I'm observing incomplete conversion even after extended reaction times. Why might this be?

Answer: Incomplete conversion often points to issues with reagents, stoichiometry, or mass transfer on a larger scale.

  • Causality: As reaction volume increases, mixing becomes less efficient.[2] This can lead to localized areas of low reagent concentration, effectively stalling the reaction in parts of the vessel.

  • Troubleshooting Steps:

    • Mixing Efficiency: Evaluate the mixing in your reactor. Ensure the impeller design and speed are sufficient to create a homogenous mixture. For viscous reactions, specialized impellers may be necessary.[3]

    • Stoichiometry of Base: Ensure at least two full equivalents of base are used for the two-step cyclization process (one for the initial tosylation protection, one for the deprotonation/cyclization). It is common practice in scale-up to use a slight excess (e.g., 2.1-2.2 equivalents) to compensate for any minor impurities or atmospheric moisture.

    • Reaction Monitoring: Do not rely solely on time. Use in-process controls (IPCs) like HPLC or GC to monitor the disappearance of the starting material. A reaction is complete when the starting material concentration has plateaued.[2]

Stage 2: Purification of the Final Product

Question: My final product has a persistent yellow or brown discoloration after crystallization. How can I improve its purity and color?

Answer: Color in the final product often indicates the presence of high-molecular-weight, conjugated, or oxidized impurities that are difficult to remove.

  • Causality: These impurities can arise from side reactions during the oxidation step or degradation if the reaction is heated for too long. They often have similar polarities to the product, making them difficult to remove by simple crystallization.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Before crystallization, dissolve the crude product in a suitable solvent and treat it with activated carbon. The carbon adsorbs many colored impurities. Use 1-5% w/w of carbon, stir for 30-60 minutes, and filter through a pad of celite to remove the carbon before proceeding with crystallization.

    • Recrystallization Solvent System: A single solvent may not be sufficient. Experiment with two-solvent systems (e.g., ethanol/water, ethyl acetate/heptane). Dissolve the product in the "good" solvent at an elevated temperature and slowly add the "poor" solvent until turbidity is observed. Then, cool slowly. This can significantly improve purification efficiency.[4]

    • Alternative Purification: If crystallization fails, consider a liquid-liquid extraction workup at different pH values. Dissolve the crude product in a solvent like ethyl acetate and wash with a basic aqueous solution (e.g., NaHCO₃). The carboxylic acid will move to the aqueous layer as its salt, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified and the pure product extracted back into an organic solvent.[5]

Problem Potential Cause Recommended Solution
Oily Product Instead of CrystalsResidual solvent or low-melting impurities present.Re-dissolve in a minimal amount of hot solvent and cool very slowly. Consider a solvent-antisolvent crystallization.
Poor Crystal RecoveryProduct is too soluble in the chosen solvent.Add an anti-solvent to decrease solubility. Ensure the filtration is done at a low temperature to maximize recovery.
Inconsistent Purity Between BatchesVariation in raw material quality or reaction conditions.Implement strict quality control on incoming materials. Standardize reaction monitoring and work-up procedures.

Caption: Troubleshooting common crystallization issues.

Question: Column chromatography was effective in the lab, but it's not viable for our 50 kg target scale. What are the alternatives?

Answer: This is a critical scale-up consideration. Industrial purification prioritizes crystallization, extraction, and distillation over chromatography.

  • Causality: Flash chromatography is expensive, solvent-intensive, and time-consuming at an industrial scale.

  • Industrial Alternatives:

    • Optimized Crystallization: This is the most industrially preferred method for solids. Significant development time should be invested in finding a robust crystallization protocol that yields the desired purity.[4]

    • Distillation (for intermediates): If any of the precursor intermediates are thermally stable liquids, vacuum distillation can be an excellent method for purification on a large scale.

    • Precipitation/Salt Formation: As mentioned, forming a salt of the carboxylic acid can be a powerful purification technique. By dissolving the crude acid in a solvent and adding a specific base, the salt may precipitate with high purity, leaving impurities in the mother liquor.

Stage 3: Safety and Handling

Question: The synthesis involves 1,4-dioxane derivatives. What are the key safety concerns?

Answer: The primary concern with 1,4-dioxane and related cyclic ethers is the potential for peroxide formation.[6] 1,4-Dioxane itself is also a suspected carcinogen.[7]

  • Causality: Ethers can react with atmospheric oxygen, especially in the presence of light, to form explosive peroxides. This is a significant hazard, particularly when solvents are distilled to dryness.[8]

  • Safety Protocols:

    • Peroxide Testing: Regularly test all ether-containing solvents and intermediates for peroxides using commercially available test strips. Do not concentrate any solution that tests positive for peroxides.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Storage: Store all dioxane-related materials in tightly sealed, opaque containers, away from heat and light.[9] Consider adding a stabilizer like Butylated Hydroxytoluene (BHT) for long-term storage of intermediates.

    • Personal Protective Equipment (PPE): Always handle these materials in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and compatible gloves (butyl rubber is often recommended for 1,4-dioxane).[6][10]

Safety_Workflow Start Receive/Prepare Dioxane-based Reagent Test Test for Peroxides Start->Test Proceed Proceed with Reaction (Under Inert Atmosphere) Test->Proceed Negative Quench Quench Peroxides (e.g., with FeSO₄ solution) Test->Quench Positive Handle Handle Proceed->Handle Use appropriate PPE and ventilation Quench->Test Stop STOP Consult Safety Officer Quench->Stop If high concentration

Caption: Decision workflow for handling potentially peroxidized reagents.

Key Experimental Protocols

Protocol 1: Industrial Scale Crystallization

This protocol outlines a general procedure for purifying the final product. The specific solvent and temperatures must be optimized for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.

  • Vessel Preparation: Ensure the crystallization vessel is clean, dry, and rated for the chosen solvent and temperature range.

  • Dissolution: Charge the crude product to the vessel. Add the minimum amount of the primary solvent (e.g., Ethyl Acetate) required to fully dissolve the material at reflux temperature (approx. 77°C).

  • Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a filter press or similar industrial setup into a clean, pre-heated crystallizer.

  • Controlled Cooling: Begin a slow, controlled cooling ramp. A typical rate is 10-20°C per hour. Slow cooling is critical for forming large, pure crystals. Rapid cooling traps impurities.

  • Seeding (Optional but Recommended): When the solution is slightly supersaturated, add a small amount (0.1-1% w/w) of pure seed crystals to promote controlled crystallization and prevent oiling out.

  • Hold Period: Once the target temperature (e.g., 0-5°C) is reached, hold the slurry with gentle agitation for 2-4 hours to maximize yield.

  • Filtration: Filter the cold slurry through a centrifuge or Nutsche filter-dryer.

  • Cake Wash: Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until the residual solvent levels meet specification as determined by GC analysis.

Protocol 2: Analytical Method for Purity (HPLC)

This provides a starting point for developing an HPLC method to monitor reaction progress and final product purity.

Parameter Condition
Column C18 Reverse-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 210 nm
Injection Volume 10 µL

Caption: Starting parameters for HPLC method development.

References

  • "Recovery of carboxylic acids produced by fermentation." CABI Digital Library. Available: [Link]

  • "Process for purification of carboxylic acids." Google Patents (US5387713A).
  • "In situ recovery of bio-based carboxylic acids." OSTI.GOV. Available: [Link]

  • "Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications." MDPI. Available: [Link]

  • "Separation of Carboxylic Acids: Conventional and Intensified Processes and Effects of Process Engineering Parameters." ResearchGate. Available: [Link]

  • "1,4-Dioxane - Standard Operating Procedure." University of California, Santa Barbara. Available: [Link]

  • "Safety Data Sheet: 1,4-dioxane." Chemos GmbH & Co.KG. Available: [Link]

  • "1,4-Dioxane." Hayashi Pure Chemical Ind.,Ltd.. Available: [Link]

  • "1,4-Dioxane - SAFETY DATA SHEET." Penta s.r.o.. Available: [Link]

  • "Looking for tips on scaling up organic syntheses." Reddit. Available: [Link]

  • "How to Scale Up a New Synthesis Reaction." Lab Manager. Available: [Link]

  • "Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks." Thieme Connect. Available: [Link]

  • "Analytical Methods." Royal Society of Chemistry. Available: [Link]

  • "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." MDPI. Available: [Link]

  • "Planning a synthesis." Lumen Learning. Available: [Link]

Sources

Optimization

Troubleshooting poor resolution in HPLC analysis of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

Welcome to the Technical Support Center. 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid presents a unique triad of chromatographic challenges: it is highly polar, lacks a conjugated chromophore for standard UV detection, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid presents a unique triad of chromatographic challenges: it is highly polar, lacks a conjugated chromophore for standard UV detection, and possesses a chiral center at the C2 position. This guide provides field-proven, mechanistically grounded solutions to resolve poor resolution, peak tailing, and detection issues.

Part 1: Mechanistic Troubleshooting FAQs

Q1: My analyte is eluting near the void volume (k' < 1) with severe peak distortion. How do I improve retention and resolution? A: The root cause is an inappropriate mobile phase pH relative to the molecule's acid dissociation constant (pKa). The carboxylic acid group on the dioxane ring has a pKa of approximately 3.5 to 4.5. If your mobile phase pH is near this value, the molecule exists in a rapid equilibrium between its lipophilic, un-ionized state (R-COOH) and its highly polar, ionized state (R-COO⁻)[1]. Because the ionized form is highly polar, it is repelled by the hydrophobic C18 stationary phase, leading to premature elution and peak splitting[2].

The Fix: You must suppress ionization. Adjust your aqueous mobile phase to a pH of 2.0–2.5. By operating at least 1.5 pH units below the analyte's pKa, you force >95% of the molecules into the protonated, un-ionized state[1][3]. This maximizes hydrophobic interaction with the stationary phase, dramatically increasing retention time (k') and resolving the peak from early-eluting polar impurities.

Q2: I have adjusted the pH, but I am still observing severe peak tailing (Asymmetry > 1.5). What is causing this? A: Peak tailing for aliphatic carboxylic acids is predominantly caused by secondary retention mechanisms—specifically, ion-exchange interactions between the analyte and residual, un-endcapped silanol groups (Si-OH) on the silica support of the column[1][4]. Even at low pH, highly active silanols can interact with the oxygen atoms in the dioxane ring or the carboxylate group.

The Fix: First, ensure you are using a high-purity, fully end-capped Type-B silica C18 column designed for acidic compounds. Second, verify your sample injection solvent. If your sample is dissolved in 100% organic solvent (e.g., pure methanol or acetonitrile) but injected into a highly aqueous mobile phase, the localized solvent mismatch will cause the analyte to precipitate or diffuse unevenly at the column head, appearing as a tailing or fronting peak[5][6]. Always dilute your sample in the initial mobile phase conditions.

Q3: I am using a Formate/Acetate buffer, but my baseline noise is so high that I cannot resolve small impurity peaks. Why? A: 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid lacks an aromatic ring, meaning it does not absorb UV light above 220 nm. You are forced to use low-UV detection (200–210 nm). Carboxylic acid-based buffers like formic acid or acetic acid have massive background absorbance in this low-UV region, which blinds the detector and destroys your Signal-to-Noise (S/N) ratio[7].

The Fix: Switch to a UV-transparent additive. Phosphoric acid (0.1% v/v) is the gold standard for low-UV detection as it provides excellent buffering at pH 2.1 with a UV cutoff below 195 nm. Alternatively, if you are using LC-MS, use 0.05% Trifluoroacetic acid (TFA), though beware that TFA can cause baseline drift during gradient elution at 210 nm[8].

Q4: I need to resolve the (R) and (S) enantiomers of this molecule, but they co-elute as a single broad peak on my C18 column. How do I achieve chiral resolution? A: A standard achiral C18 column cannot separate enantiomers because the physical interactions are identical for both isomers. You must use a Chiral Stationary Phase (CSP). For carboxylic acids, polysaccharide-based CSPs (e.g., Chiralpak ID or IC, which use immobilized amylose or cellulose derivatives) are highly effective[9]. However, direct resolution of free carboxylic acids on normal-phase chiral columns requires the addition of a strong acidic modifier (like 0.1% TFA) to the hexane/isopropanol mobile phase[10]. Without the modifier, the acid will bind irreversibly to the chiral selector, causing total loss of resolution and infinite tailing.

Part 2: Quantitative Data & Material Selection

Table 1: Mobile Phase Additive Selection for Low-UV Analysis of Aliphatic Acids

Additive / BufferTypical Conc.UV CutoffSuitabilityMechanistic Rationale
Phosphoric Acid (H₃PO₄) 0.1% v/v< 195 nmExcellent Optimal for 205 nm detection. Suppresses ionization without background noise. Note: Not MS compatible.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%210 nmGood Acts as an ion-pairing agent and pH suppressor. MS compatible, but causes baseline drift in low-UV gradients[8].
Formic / Acetic Acid 0.1% v/v210 - 230 nmPoor High background absorbance obscures the analyte peak. Inadequate pH suppression (pH ~2.7-3.0)[7].
Ammonium Acetate 10 mM235 nmFail Operates near the analyte's pKa (pH ~4.5-5.0), causing peak splitting and total loss of low-UV visibility.

Part 3: Mandatory Visualizations

Workflow A Issue: Poor Resolution of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid B Assess Chromatogram Profile A->B C Early Elution / Void Volume (k' < 1) B->C D Severe Peak Tailing (Asymmetry > 1.5) B->D E Enantiomer Co-elution (Chiral Analysis) B->E C_Fix Action: Suppress Ionization Adjust pH to 2.0-2.5 using H3PO4 C->C_Fix D_Fix Action: Mitigate Silanol Interaction Use End-capped C18 & Match Sample Solvent D->D_Fix E_Fix Action: Chiral Stationary Phase Use Chiralpak ID + 0.1% TFA modifier E->E_Fix

Decision tree for diagnosing and resolving common HPLC resolution issues for aliphatic carboxylic acids.

Ionization pH_High Mobile Phase pH > 4.5 (Above pKa) State_Ion Ionized State (R-COO⁻) Highly Polar pH_High->State_Ion Result_Poor Poor Retention & Peak Tailing State_Ion->Result_Poor pH_Low Mobile Phase pH < 2.5 (Below pKa) State_Neut Protonated State (R-COOH) Lipophilic pH_Low->State_Neut Result_Good Strong C18 Retention & Sharp Peaks State_Neut->Result_Good

Effect of mobile phase pH on the ionization state and chromatographic retention of carboxylic acids.

Part 4: Self-Validating Experimental Protocols

Protocol A: Achiral Purity & Quantification (Reversed-Phase)

Objective: Achieve baseline resolution of the target acid from synthesis impurities with a tailing factor ≤ 1.2.

  • System Preparation: Flush the HPLC system with MS-grade water to remove any buffered salts. Install a fully end-capped C18 column (e.g., Waters XBridge C18 or Phenomenex Kinetex, 150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v Phosphoric acid in HPLC-grade Water (pH ~2.1).

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the analyte in a diluent matching the initial gradient conditions (e.g., 90% A / 10% B) to a concentration of 0.5 mg/mL. Causality check: Injecting in pure organic solvent will cause peak fronting due to premature column-head elution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient: 0-2 min (10% B), 2-10 min (10% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 10% B), 12.1-18 min (re-equilibration).

    • Detection: UV at 205 nm.

    • Column Temperature: 30°C.

  • System Suitability Validation: Inject the standard. The method is validated if the retention time is > 3.0 minutes (k' > 2), the tailing factor (Tf) is between 0.9 and 1.2, and the S/N ratio is > 50.

Protocol B: Direct Chiral Resolution (Normal-Phase)

Objective: Baseline separation of the (R) and (S) enantiomers of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.

  • Column Selection: Install a polysaccharide-based chiral column (e.g., Chiralpak ID, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an isocratic mixture of n-Hexane and 2-Propanol (IPA) at a 90:10 (v/v) ratio. Add exactly 0.1% (v/v) Trifluoroacetic acid (TFA) to the mixture. Causality check: The TFA modifier is strictly required to keep the carboxylic acid protonated in the non-polar organic environment, preventing irreversible binding to the chiral stationary phase[9][10].

  • Sample Preparation: Dissolve the racemic sample in the mobile phase (Hexane/IPA 90:10) to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: UV at 210 nm.

    • Column Temperature: 25°C.

  • System Suitability Validation: The method is successful if two distinct peaks are observed with a resolution factor ( Rs​ ) ≥1.5 . If Rs​<1.5 , decrease the IPA concentration to 5% to increase interaction time with the chiral selector.

References

  • LCMS.cz. "HPLC Troubleshooting Guide." LCMS.cz. Available at:[Link]

  • Osaka Soda. "Troubleshooting | HPLC Q&A | Technical Notes & Support." Osaka Soda. Available at:[Link]

  • Separation Science. "Do I get Two Peaks for Ionic Compounds?" Separation Science. Available at:[Link]

  • LCGC International. "Reader Questions: Mobile Phase." Chromatography Online. Available at: [Link]

  • Okamoto, Y., et al. "Direct Optical Resolution of Carboxylic Acids by Chiral HPLC on Tris(3,5-dimethylphenylcarbamate)s of Cellulose and Amylose." Chemistry Letters | Oxford Academic. Available at: [Link]

  • ResearchGate. "The physicochemical causes of baseline disturbances in HPLC, part I - TFA-containing eluents." ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectra Validation for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid: A Comparative Methodological Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural Elucidation, Purity Assessment, and GxP/ICH Q2(R2) Compliance Executive Summary & The Analytical Challenge In mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural Elucidation, Purity Assessment, and GxP/ICH Q2(R2) Compliance

Executive Summary & The Analytical Challenge

In modern drug development, the rigorous validation of pharmaceutical intermediates is not just a best practice—it is a regulatory mandate. The FDA and EMA, through the ICH Q2(R2) guidelines, require analytical procedures to demonstrate absolute Specificity and Selectivity [1].

When validating the structure of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS: 2168882-32-2)[2], relying solely on standard 1D NMR introduces unacceptable ambiguity. This molecule presents a unique analytical challenge due to its specific structural topology:

  • Diastereotopicity: The chiral center at C2 removes any internal plane of symmetry. Consequently, the geminal methyl groups at C6 are diastereotopic and resolve into two distinct singlets. Similarly, the methylene protons at C3 and C5 will each appear as complex multiplets or AB quartets. Inexperienced analysts often misinterpret these additional signals as impurities.

  • Isolated Spin Systems: The quaternary nature of the C6 carbon chemically isolates the C5 methylene protons from the rest of the molecule's spin system (C2-C3). In a standard 1D ¹H NMR spectrum, C5 shows no scalar coupling to C2 or C3.

The Causality: Without 2D HMBC (Heteronuclear Multiple Bond Correlation) to bridge this gap via long-range ¹³C-¹H coupling, you cannot definitively prove that the C5 fragment is part of the 1,4-dioxane ring rather than a 1,3-dioxane isomeric impurity. This guide objectively compares standard 1D validation against a comprehensive 2D-assisted self-validating approach.

Methodology Comparison: 1D vs. 2D-Assisted Validation

While 1D NMR is fast and provides a general spectral fingerprint, it fails to meet the strict "absence of interference" criteria required for complex heterocycles where structural isomers are possible during synthesis[3][4].

MetricStandard 1D NMR (¹H/¹³C)Comprehensive 2D-Assisted NMR (qNMR + HMBC)
Specificity (ICH Q2) Moderate (High risk of isomeric overlap)High (Unambiguous connectivity mapping)
Acquisition Time < 15 minutes1 - 2 hours
Isomer Differentiation Poor (Cannot easily distinguish 1,3 vs 1,4-dioxane)Excellent (Definitive via HMBC/COSY)
Data Confidence PresumptiveDefinitive (Self-validating system)
Regulatory Alignment Basic IdentificationFull Compliance with ICH Q2(R2) Specificity[1]

Experimental Protocol: A Self-Validating qNMR System

To ensure both structural identity and absolute purity in a single analytical run, we employ a quantitative NMR (qNMR) approach using an internal standard[3][5].

Why is this a "Self-Validating System"? By incorporating a certified internal standard directly into the NMR tube, the protocol internalizes its own quality controls. The internal standard acts as a system suitability check: its sharp, well-defined signal confirms magnetic field homogeneity and correct pulse calibration. If the integration ratio between the internal standard and the analyte's protons is linear and reproducible, the method inherently validates its own accuracy and precision, satisfying FDA multivariate analytical requirements[4].

Step-by-Step Methodology
  • Sample Preparation (Gravimetric Rigor): Accurately weigh ~15.0 mg of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid and ~5.0 mg of a certified reference material (e.g., NIST-traceable Maleic acid or TSP) using a calibrated microbalance. Dissolve completely in 0.6 mL of high-purity DMSO-d6.

  • 1D qNMR Acquisition Parameters: To ensure quantitative accuracy across the reportable range, set the relaxation delay (D1) to at least 5 × T₁ of the slowest relaxing proton (typically >30 seconds for isolated systems). Use a 90° pulse angle to maximize the signal-to-noise ratio.

  • 2D Acquisition (HSQC & HMBC):

    • Acquire ¹H-¹³C HSQC to map direct one-bond correlations.

    • Acquire ¹H-¹³C HMBC (optimized for long-range coupling, J = 8 Hz) to map 2-bond and 3-bond connectivities across the ether oxygens and quaternary carbons.

  • Processing & QA Release: Apply zero-filling and exponential line broadening (0.3 Hz for 1D). Perform rigorous manual baseline correction to ensure integration trueness[3]. Calculate absolute purity based on the internal standard integration.

Workflow S1 1. qNMR Sample Prep (Analyte + Internal Standard) S2 2. 1D Acquisition (1H, 13C with T1 relaxation) S1->S2 S3 3. 2D Acquisition (HSQC, HMBC, COSY) S1->S3 S4 4. Spectral Processing (Phase/Baseline Correction) S2->S4 S3->S4 S5 5. Structural Assignment & Purity Calculation S4->S5 S6 6. ICH Q2(R2) Validation (Specificity & Range) S5->S6

GxP-compliant self-validating NMR workflow for pharmaceutical intermediates.

Data Presentation & Structural Elucidation Logic

The following table summarizes the expected quantitative data and structural assignments for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid in DMSO-d6. Note the distinct signals for the diastereotopic protons.

Table 1: ¹H and ¹³C NMR Signal Assignments and 2D Correlations

PositionExpected ¹H Shift (ppm)MultiplicityIntegrationExpected ¹³C Shift (ppm)Key HMBC Correlations (³J)
C=O ~12.50br s1H172.0-
C2 4.15dd1H72.5C=O, C3
C3 3.60, 3.85m, m2H65.2C2, C=O (weak)
C5 3.35, 3.50d, d (ABq)2H70.8C6, C6-Me
C6 ---74.1-
C6-Me (eq) 1.30s3H25.4C5, C6, C6-Me(ax)
C6-Me (ax) 1.15s3H20.1C5, C6, C6-Me(eq)
Visualizing the Connectivity (HMBC Logic)

The critical validation step is proving that the isolated C5 protons belong to the same ring as the C2-carboxylic acid group. The HMBC experiment achieves this by showing ³J cross-peaks from the C6-methyl protons to the C5 carbon, and from the C5 protons back to the C6 quaternary carbon.

StructuralLogic C6_Me C6-Methyls δ 1.1-1.4 ppm C5_H C5-Protons δ 3.2-3.8 ppm C6_Me->C5_H 3J (HMBC) C5_H->C6_Me 2J/3J (HMBC) C2_H C2-Proton δ 4.0-4.5 ppm C3_H C3-Protons δ 3.5-4.0 ppm C2_H->C3_H 3J (COSY) C_O Carbonyl C=O δ 172 ppm C2_H->C_O 2J (HMBC)

Key 2D NMR correlations establishing the 1,4-dioxane ring connectivity.

Regulatory Grounding & Conclusion

The use of validated limit tests and structural confirmation by NMR offers a highly robust alternative to traditional chromatography, significantly reducing method development time while increasing data confidence[5][6]. For functionalized heterocycles like 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid, the implementation of a 2D-assisted qNMR protocol is not merely an academic exercise; it is a regulatory necessity. It directly addresses the FDA's focus on critical validation parameters—specifically selectivity and the absence of interference from structural isomers[4]. By adopting this self-validating system, analytical laboratories can ensure seamless QA release and robust IND/NDA submissions.

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Comparative

Mass spectrometry fragmentation patterns of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

Title : Comparative Mass Spectrometry Fragmentation Profiling of 6,6-Dimethyl-1,4-dioxane-2-carboxylic Acid: GC-EI-MS vs. LC-ESI-MS/MS Executive Summary 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (Molecular Weight: 160.1...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Mass Spectrometry Fragmentation Profiling of 6,6-Dimethyl-1,4-dioxane-2-carboxylic Acid: GC-EI-MS vs. LC-ESI-MS/MS

Executive Summary 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (Molecular Weight: 160.17 g/mol , Formula: C₇H₁₂O₄) is a highly specialized cyclic ether scaffold. Dioxane carboxylic acid derivatives are increasingly utilized in medicinal chemistry, notably in the development of PPARα/γ dual agonists and constrained peptidomimetics[1][2]. Accurate structural characterization and quantification of these compounds in complex biological matrices require a deep understanding of their mass spectrometric (MS) behavior. This guide provides an objective comparison of the fragmentation patterns of 6,6-dimethyl-1,4-dioxane-2-carboxylic acid across two premier analytical platforms: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Mechanistic Principles of Dioxane Fragmentation

To optimize MS parameters and confidently assign structures, one must understand the causality behind the fragmentation of the 1,4-dioxane ring. The fragmentation is primarily driven by the stabilization of positive charge on the oxygen heteroatoms and the inductive effects of the substituents[3].

  • Inductive and Alpha-Cleavage : Ionization typically occurs at one of the ring oxygens. Alpha-cleavage adjacent to the oxygen initiates ring opening. For 6,6-dimethyl-1,4-dioxane-2-carboxylic acid, the gem-dimethyl group at C6 creates a highly substituted carbon that favors the formation of stable tertiary carbocations or oxonium ions during cleavage[4].

  • Transannular Cleavage : A hallmark of 1,4-dioxane derivatives under hard ionization is transannular cleavage[3]. The parent ring often breaks across the O-C bonds, yielding characteristic fragments. In unsubstituted 1,4-dioxane, this yields[C₂H₄O]⁺ (m/z 44) and [C₃H₆O]⁺ (m/z 58)[4][5]. In the 6,6-dimethyl substituted analog, transannular cleavage heavily favors the retention of the gem-dimethyl moiety, producing an abundant diagnostic ion at m/z 58 (corresponding to the acetone radical cation or isobutylene oxide fragment).

  • Carboxyl-Directed Neutral Losses : The presence of the C2 carboxylic acid group strongly dictates the initial fragmentation steps. Under EI, the molecular ion [M]⁺ (m/z 160) rapidly undergoes loss of •COOH (45 Da) to yield m/z 115, or loss of CO₂ (44 Da) to yield m/z 116[6]. Under negative ESI-MS/MS, the deprotonated precursor [M-H]⁻ (m/z 159) undergoes collision-induced dissociation (CID) to yield a dominant [M-H-CO₂]⁻ product ion at m/z 115.

Comparative Platform Analysis: GC-EI-MS vs. LC-ESI-MS/MS

GC-EI-MS (Hard Ionization)
  • Performance : EI operates at 70 eV, imparting high internal energy to the molecule. This results in extensive fragmentation, often leaving a very weak or absent molecular ion peak (M⁺ at m/z 160)[6].

  • Utility : Ideal for untargeted screening and structural elucidation. The rich fragmentation spectrum acts as an unambiguous structural fingerprint.

  • Limitation : The free carboxylic acid group causes poor volatility and severe peak tailing on standard GC columns. Derivatization is strictly required for optimal chromatography and accurate quantification[7].

LC-ESI-MS/MS (Soft Ionization)
  • Performance : ESI is a soft ionization technique. In negative mode, it efficiently generates the deprotonated molecular ion [M-H]⁻ at m/z 159 with minimal in-source fragmentation.

  • Utility : When coupled with a triple quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode, it provides unmatched sensitivity and specificity for quantitative pharmacokinetics (PK).

  • Limitation : Provides less structural information than EI unless higher-order MSⁿ is utilized.

Quantitative Data: Fragmentation Comparison

The following table summarizes the diagnostic ions used to differentiate and quantify the compound across both platforms.

Analytical PlatformPrecursor Ion (m/z)Diagnostic Product Ions (m/z)Relative AbundanceStructural Assignment / Mechanism
GC-EI-MS (Underivatized theoretical)160 [M]⁺ (Weak)115High[M - •COOH]⁺ (Alpha-cleavage)
116Medium[M - CO₂]⁺ (Decarboxylation)
58Base Peak (100%)[C₃H₆O]⁺ (Transannular cleavage at C6)
43High[C₂H₃O]⁺ (Ring fragmentation)[5]
LC-ESI-MS/MS (Negative Mode)159 [M-H]⁻ (Strong)115Base Peak (100%)[M - H - CO₂]⁻ (CID Decarboxylation)
141Low[M - H - H₂O]⁻ (Loss of water)
71MediumRing opening & loss of C₄H₈O₂ fragment

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific rigor, both protocols are designed as self-validating systems incorporating internal standards (IS) and mechanistic rationales for each step.

Protocol A: GC-EI-MS Structural Elucidation (Derivatization Workflow)

Rationale: Derivatization neutralizes the acidic proton, preventing hydrogen bonding and column interaction, thereby sharpening peak shape and improving signal-to-noise.

  • Sample Preparation : Aliquot 100 µL of the sample containing 6,6-dimethyl-1,4-dioxane-2-carboxylic acid into a glass autosampler vial. Add 10 µL of 1,4-dioxane-d8 (Internal Standard) to correct for extraction losses[7].

  • Drying : Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Derivatization : Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.

  • Incubation : Cap the vial tightly and incubate at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • Analysis : Inject 1 µL into the GC-MS.

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

    • MS Conditions: EI source at 70 eV, source temperature 230°C, full scan mode (m/z 40-400).

Protocol B: LC-ESI-MS/MS Targeted Quantification (MRM Workflow)

Rationale: Direct analysis in negative ESI mode exploits the inherent acidity of the carboxylic acid, eliminating the need for derivatization and reducing sample preparation variability.

  • Sample Preparation : For biological matrices, perform protein precipitation. Add 300 µL of cold acetonitrile containing the internal standard to 100 µL of sample. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution : Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions.

  • Analysis : Inject 5 µL into the LC-MS/MS system.

    • Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes.

    • MS Conditions: Negative ESI. Capillary voltage 2.0 kV, Desolvation temp 500°C[8].

    • MRM Transitions: Monitor the primary transition m/z 159 → 115 (Collision Energy: 15 eV) for quantification, and m/z 159 → 71 (Collision Energy: 25 eV) for qualification.

Logical Workflow Diagram: Divergent Fragmentation Pathways

G Parent 6,6-Dimethyl-1,4-dioxane -2-carboxylic acid M_ion EI: Molecular Ion [M]⁺ m/z 160 Parent->M_ion 70 eV Electron Impact M_H_ion ESI: Deprotonated[M-H]⁻ m/z 159 Parent->M_H_ion Electrospray (-kV) EI_COOH Loss of •COOH (-45 Da) m/z 115 M_ion->EI_COOH Alpha-Cleavage EI_Ring Transannular Cleavage m/z 58 [C₃H₆O]⁺ M_ion->EI_Ring Ring Opening ESI_CO2 Decarboxylation (-44 Da) m/z 115 M_H_ion->ESI_CO2 CID (15 eV) ESI_H2O Loss of H₂O (-18 Da) m/z 141 M_H_ion->ESI_H2O CID (10 eV) EI_43 Ring Fragmentation m/z 43[C₂H₃O]⁺ EI_Ring->EI_43 Secondary Loss

Divergent MS fragmentation pathways of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.

Conclusion

The choice between GC-EI-MS and LC-ESI-MS/MS for analyzing 6,6-dimethyl-1,4-dioxane-2-carboxylic acid hinges on the experimental objective. GC-EI-MS offers unparalleled structural confirmation through deep, predictable transannular and alpha-cleavage fragmentation (yielding the diagnostic m/z 58 base peak) but requires rigorous derivatization protocols. Conversely, LC-ESI-MS/MS leverages the compound's native acidity, offering a streamlined, high-throughput self-validating workflow ideal for PK/PD quantification, anchored by the robust m/z 159 → 115 decarboxylation transition.

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Validation

FT-IR spectroscopy characteristic peaks for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

An In-Depth Technical Guide to the FT-IR Spectroscopy of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid Introduction: Decoding Molecular Structure with Infrared Light Fourier-Transform Infrared (FT-IR) spectroscopy is an ind...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FT-IR Spectroscopy of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

Introduction: Decoding Molecular Structure with Infrared Light

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.[1][2] This guide provides a detailed analysis of the expected FT-IR spectrum for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid, offering a framework for its identification and differentiation from structurally related molecules.

As a molecule combining a carboxylic acid, a cyclic diether (dioxane), and alkyl groups, its spectrum presents a rich tapestry of information. Understanding the origin and characteristics of each peak is paramount for researchers confirming synthesis, assessing purity, or studying intermolecular interactions.

Molecular Structure and Key Vibrational Modes

To predict the FT-IR spectrum, we must first dissect the molecule into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching and bending) that absorb IR radiation at known frequencies.

Caption: Key functional groups and bonds in 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.

Predicted FT-IR Absorption Peaks

The combination of the carboxylic acid and the dioxane ring results in a highly characteristic spectrum. The following table summarizes the expected absorption bands, their origins, and their typical appearances.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityPeak Characteristics
3300 - 2500Carboxylic Acid: O-H StretchStrong, BroadA very wide, prominent band, often obscuring the C-H stretches. Its breadth is due to extensive intermolecular hydrogen bonding.[2][3][4]
3000 - 2850Alkyl: C-H StretchMedium to StrongSharp peaks that are often superimposed on the broad O-H band.[5][6] These arise from the methyl and methylene groups.
1725 - 1700Carboxylic Acid: C=O StretchStrongA very intense and sharp peak, characteristic of a saturated, hydrogen-bonded (dimeric) carboxylic acid.[3][7][8]
1465 & 1375Alkyl: C-H BendMediumBending vibrations for -CH₂- (around 1465 cm⁻¹) and -CH₃ (around 1450 and 1375 cm⁻¹).[5] The gem-dimethyl group may cause a split in the 1375 cm⁻¹ band.
1320 - 1210Carboxylic Acid: C-O StretchStrongA strong band associated with the carbon-oxygen single bond of the -COOH group.[3][9]
~1140 & ~1070Dioxane Ring: C-O-C StretchStrongAsymmetric and symmetric stretching of the ether linkages in the dioxane ring. These are often the most prominent peaks in the fingerprint region for cyclic ethers.[10]
950 - 910Carboxylic Acid: O-H BendMedium, BroadOut-of-plane bending of the hydroxyl group, another broad feature characteristic of hydrogen-bonded carboxylic acids.[3][9]

Comparative Analysis: Distinguishing from Alternatives

The true diagnostic power of FT-IR lies in comparing the spectrum of an unknown compound to that of known, structurally similar molecules.

CompoundKey Differentiating Features in FT-IR Spectrum
6,6-Dimethyl-1,4-dioxane-2-carboxylic acid Combination is key: A very broad O-H stretch (3300-2500 cm⁻¹), a strong C=O stretch (~1710 cm⁻¹), and strong C-O-C ether bands (~1140-1070 cm⁻¹).
Butanoic Acid (Simple Carboxylic Acid) Will show the characteristic broad O-H and C=O stretch but will lack the strong, distinct C-O-C ether stretching bands from the dioxane ring.[8]
1,4-Dioxane (Parent Ether) Exhibits strong C-O-C stretching (~1140-1070 cm⁻¹) and C-H absorptions (~2900 cm⁻¹) but will be completely missing the broad O-H and the intense C=O carbonyl peaks.[10]
Methyl 6,6-dimethyl-1,4-dioxane-2-carboxylate (Ester Analog) The broad O-H band (3300-2500 cm⁻¹) will be absent. The C=O stretch will shift to a higher wavenumber (~1750-1730 cm⁻¹), and the C-O stretching pattern will differ, typically showing two distinct bands.[5][11]

This comparative approach forms a self-validating system. The presence of the broad O-H and C=O peaks confirms the carboxylic acid moiety, while the strong absorptions in the 1150-1050 cm⁻¹ region confirm the dioxane ring structure.

Experimental Protocol: Acquiring High-Quality FT-IR Data

To obtain a reliable spectrum for a solid sample like 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and speed.

start Start: Sample Preparation step1 Clean ATR Crystal (e.g., with isopropanol) start->step1 Ensure no residue step2 Record Background Spectrum (collects ambient signal for subtraction) step1->step2 Crucial for accuracy step3 Place Small Amount of Solid Sample on the Crystal step2->step3 step4 Apply Pressure with Anvil (ensures good contact) step3->step4 Essential for solid samples step5 Collect Sample Spectrum (typically 16-32 scans are co-added) step4->step5 Improves signal-to-noise ratio step6 Process Data (background subtraction, ATR correction) step5->step6 end_node End: Interpretable Spectrum step6->end_node

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Causality in Experimental Choices:

  • Background Scan: A background spectrum is collected first to computationally subtract the signals from atmospheric CO₂ and water vapor, which absorb strongly in the infrared and could otherwise obscure sample peaks.

  • ATR Pressure: Applying consistent pressure is critical for solids. It maximizes the contact area between the sample and the ATR crystal (often diamond or germanium), ensuring a strong and reproducible signal.

  • Co-adding Scans: The signal-to-noise ratio of a spectrum improves with the square root of the number of scans. Co-adding multiple scans (e.g., 32) averages out random noise, making weaker peaks more discernible.

Conclusion

The FT-IR spectrum of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is defined by a unique and readily identifiable set of absorption bands. The hallmark features are the exceptionally broad O-H stretch of the hydrogen-bonded carboxylic acid, its intense corresponding C=O stretch, and the strong C-O-C stretching vibrations from the dioxane ring. By understanding the origin of these peaks and comparing them against logical alternatives, researchers can confidently use FT-IR spectroscopy to verify the structure and purity of this compound, underscoring the technique's role as a cornerstone of molecular characterization in scientific development.

References

  • Wikipedia. Infrared spectroscopy correlation table. [Link][1]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link][3]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1,4-dioxane. [Link][10]

  • Michigan State University. Infrared Spectrometry - Carboxylic Acids. [Link][4]

  • Scribd. IR Correlation Table. [Link][7]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link][8]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link][11]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link][2]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link][9]

  • SlidePlayer. The features of IR spectrum. [Link][6]

  • Los Angeles City College. A Simplified Infrared Correlation Chart. [Link][5]

Sources

Comparative

A Comparative Benchmarking Guide: 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid versus Standard Carboxylic Acid Building Blocks

In the landscape of drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of the final properties and performance of a molecule. Carboxylic acids are a cornerstone o...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of the final properties and performance of a molecule. Carboxylic acids are a cornerstone of synthetic chemistry, valued for their versatile reactivity and their role as key pharmacophores.[1][2] This guide provides an in-depth comparative analysis of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid, a unique heterocyclic building block, against a panel of commonly employed carboxylic acids. Through a series of standardized experimental benchmarks, we will objectively evaluate its physicochemical properties and reactivity, offering researchers and drug development professionals the data-driven insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Rationale for Novel Building Blocks

The carboxylic acid moiety is a frequent feature in pharmaceuticals, contributing to target binding through hydrogen bonding and electrostatic interactions.[3] However, its inherent acidity and polarity can sometimes lead to suboptimal pharmacokinetic profiles, such as poor membrane permeability or rapid metabolic turnover.[2] This has spurred the development of novel carboxylic acid bioisosteres and analogues with modified properties.[2][3] 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid presents an intriguing scaffold, incorporating a rigid dioxane ring and gem-dimethyl substitution, which can influence its spatial arrangement and physicochemical characteristics in unique ways. This guide will benchmark it against isovaleric acid (an acyclic aliphatic analogue), cyclohexane carboxylic acid (a cyclic aliphatic analogue), and benzoic acid (a standard aromatic building block) to elucidate its potential advantages.

Synthesis of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

The synthesis of 2,2-disubstituted 1,4-dioxane building blocks has been described in the literature.[4] A plausible synthetic route to 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid can be adapted from these methods, potentially starting from a protected glyceric acid derivative and 2,2-dimethyl-1,3-propanediol. The general approach involves the formation of the dioxane ring through an acid-catalyzed acetalization or related cyclization reaction.

Synthesis_Workflow cluster_start Starting Materials Protected Glyceric Acid Protected Glyceric Acid Acid-catalyzed Cyclization Acid-catalyzed Cyclization Protected Glyceric Acid->Acid-catalyzed Cyclization 2,2-dimethyl-1,3-propanediol 2,2-dimethyl-1,3-propanediol 2,2-dimethyl-1,3-propanediol->Acid-catalyzed Cyclization Deprotection Deprotection Acid-catalyzed Cyclization->Deprotection Intermediate Final Product Final Product Deprotection->Final Product 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

Caption: A generalized workflow for the synthesis of the target molecule.

Physicochemical Property Benchmarking

The physicochemical properties of a carboxylic acid building block, such as its acidity (pKa), lipophilicity (LogP), and solubility, are critical parameters that influence its behavior in both chemical reactions and biological systems.[1]

Acidity (pKa) Determination

The acidity of a carboxylic acid dictates its ionization state at a given pH, which in turn affects its solubility, membrane permeability, and binding interactions. The pKa is a measure of this acidity; a lower pKa indicates a stronger acid.[5]

Experimental Protocol: Potentiometric Titration

  • Preparation of Analyte Solution: A 0.01 M solution of each carboxylic acid is prepared in a 1:1 mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: The solution is titrated with a standardized 0.01 M solution of sodium hydroxide (NaOH).

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of titrant.

  • pKa Calculation: The pKa is determined as the pH at which half of the carboxylic acid has been neutralized.

Comparative Data:

Carboxylic AcidPredicted pKa
6,6-Dimethyl-1,4-dioxane-2-carboxylic acid~4.5
Isovaleric Acid~4.76
Cyclohexane Carboxylic Acid~4.90
Benzoic Acid~4.20

Note: Predicted pKa values are based on general chemical principles and known values for similar structures. Actual experimental values may vary.

The presence of the electron-withdrawing oxygen atoms in the dioxane ring is expected to slightly increase the acidity of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid compared to its purely aliphatic counterparts, isovaleric acid and cyclohexane carboxylic acid.[5]

Lipophilicity (LogP) Measurement

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an aqueous and a lipid phase.[6] It is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7]

Experimental Protocol: Shake-Flask Method

  • Phase Preparation: A biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 is prepared and mutually saturated.

  • Partitioning: A known concentration of each carboxylic acid is dissolved in the aqueous phase, and an equal volume of n-octanol is added.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

  • Concentration Measurement: The concentration of the carboxylic acid in both the aqueous and organic phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • LogP Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Comparative Data:

Carboxylic AcidPredicted LogP
6,6-Dimethyl-1,4-dioxane-2-carboxylic acid~0.8
Isovaleric Acid~1.16
Cyclohexane Carboxylic Acid~1.95
Benzoic Acid~1.87

Note: Predicted LogP values are based on computational models and general trends. Experimental results can differ.

The two oxygen atoms in the dioxane ring of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid are expected to increase its polarity and hydrogen bonding capacity, likely resulting in a lower LogP value compared to its aliphatic and aromatic counterparts.[6] This could translate to improved aqueous solubility.

Aqueous Solubility Assessment

Aqueous solubility is a fundamental property for any compound intended for biological applications.[8][9] Poor solubility can hinder absorption and bioavailability.

Experimental Protocol: Equilibrium Solubility Method

  • Sample Preparation: An excess amount of each carboxylic acid is added to a fixed volume of PBS at pH 7.4.

  • Equilibration: The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Sample Processing: The saturated solution is filtered to remove any undissolved solid.

  • Concentration Analysis: The concentration of the dissolved carboxylic acid in the filtrate is quantified by a validated analytical method (e.g., HPLC).

Comparative Data:

Carboxylic AcidPredicted Aqueous Solubility
6,6-Dimethyl-1,4-dioxane-2-carboxylic acidModerate to High
Isovaleric AcidModerately Soluble
Cyclohexane Carboxylic AcidLow Solubility
Benzoic AcidLow Solubility

Note: Solubility is qualitatively predicted based on LogP values and general principles. Shorter carbon chains and polar functional groups generally increase water solubility.[8][9]

The lower predicted LogP of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid suggests it may possess higher aqueous solubility compared to the other building blocks, which could be advantageous in certain applications.

Reactivity Profiling: Amide Bond Formation

The formation of amide bonds is one of the most crucial reactions in medicinal chemistry, as the amide linkage is a key feature of peptides and many small molecule drugs.[10][11] The reactivity of a carboxylic acid in amide coupling reactions is therefore a critical performance indicator.

Experimental Protocol: Comparative Amide Coupling

This experiment will compare the rate of amide bond formation between each carboxylic acid and a model amine (e.g., benzylamine) using a standard coupling agent.

Amide_Coupling_Workflow cluster_reactants Reactants Carboxylic Acid Carboxylic Acid Reaction Mixture Reaction Mixture Carboxylic Acid->Reaction Mixture Benzylamine Benzylamine Benzylamine->Reaction Mixture EDC/HOBt EDC/HOBt EDC/HOBt->Reaction Mixture Reaction Monitoring (HPLC) Reaction Monitoring (HPLC) Reaction Mixture->Reaction Monitoring (HPLC) Time-course sampling Product Product Reaction Monitoring (HPLC)->Product Determine conversion

Caption: Workflow for the comparative amide coupling experiment.

  • Reaction Setup: Equimolar amounts of the carboxylic acid, benzylamine, and coupling reagents (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)) are dissolved in a suitable solvent (e.g., dichloromethane or DMF).[12]

  • Reaction Monitoring: The reaction progress is monitored over time by taking aliquots from the reaction mixture and analyzing them by HPLC to determine the conversion of the starting materials to the amide product.

  • Data Analysis: The rate of reaction for each carboxylic acid is determined by plotting the percentage conversion against time.

Expected Outcome:

Conclusion and Future Perspectives

This guide has outlined a comprehensive framework for benchmarking 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid against standard carboxylic acid building blocks. The unique structural features of this molecule, particularly the dioxane ring and gem-dimethyl substitution, are predicted to impart a distinct set of physicochemical properties, including potentially enhanced aqueous solubility and a pKa value intermediate between aliphatic and aromatic acids. While its reactivity in amide coupling may be influenced by steric factors, its overall profile suggests it could be a valuable tool for fine-tuning the properties of lead compounds in drug discovery.

The experimental protocols detailed herein provide a robust methodology for the empirical validation of these predictions. The resulting data will empower researchers to strategically incorporate 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid into their synthetic programs, with a clear understanding of its potential benefits and limitations. Further investigations could explore its use in other important transformations, such as esterifications and its impact on the conformational rigidity of the resulting molecules.

References

  • Pearson. (2025, November 27).
  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • Maqsad. (n.d.).
  • Unknown. (n.d.). Approximate pKa chart of the functional groups: values to know.
  • Maqsad. (n.d.).
  • Unknown. (n.d.). Carboxylic Acid Structure and Chemistry: Part 1.
  • Homon, A. A., et al. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C).
  • Unknown. (2023, January 22).
  • Unknown. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids.
  • Reddit. (2019, August 19). Why are certain carboxylic acids lipophilic?
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*.
  • IntechOpen. (2022, June 15).
  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • MDPI. (n.d.). Introducing Lipophilicity to (Polyhydroxyalkyl)
  • Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages.
  • Jack Westin. (n.d.). Synthesis of Amides - Organic Chemistry.
  • ACS Publications. (2008, January 8). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes | The Journal of Physical Chemistry A.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Patsnap Eureka. (2025, July 31). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends.
  • IntechOpen. (2018, June 13). Introductory Chapter: Carboxylic Acids - Key Role in Life Sciences.
  • NextSDS. (n.d.).
  • Sapphire Bioscience. (n.d.). 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.
  • Thieme. (n.d.). Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks.
  • Bentham Science. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Sigma-Aldrich. (n.d.). 5,5,6,6-tetramethyl-1,4-dioxane-2-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions.
  • ChemicalBook. (2022, April 12). Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione.
  • Google Patents. (n.d.).
  • Enamine. (n.d.). Building Blocks.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.). (S)-1,4-Dioxane-2-carboxylic acid.
  • NIST. (n.d.). 1,4-Dioxane-2,5-dione, 3,6-dimethyl-.
  • ResearchGate. (2026, March 2).
  • PubChem. (n.d.). 1,4-Dioxane-2,6-dimethanol.
  • Organic Syntheses. (n.d.). Meldrum's acid.
  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxane-2,5-dione, 3,6-dimethyl- (CAS 95-96-5).

Sources

Validation

A Senior Application Scientist's Guide to the Robust Validation of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid by Gas Chromatography-Mass Spectrometry (GC-MS)

In the landscape of pharmaceutical development and chemical research, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and scientific reproducibility. T...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and scientific reproducibility. This guide provides an in-depth, experience-driven perspective on the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid. We will explore the causal reasoning behind methodological choices, establish a self-validating protocol, and objectively compare this approach with a viable alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Challenge: 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is a polar, non-volatile molecule, making its direct analysis by Gas Chromatography (GC) problematic. The presence of a carboxylic acid group necessitates a derivatization step to increase its volatility and thermal stability, ensuring amenability to GC-based analysis. The choice of derivatization agent and the subsequent validation of the entire analytical method must be approached with a thorough understanding of the analyte's chemical properties and the stringent requirements of regulatory bodies.

Comparative Analysis: GC-MS vs. LC-MS/MS

The choice of an analytical platform is a critical decision in method development. Both GC-MS and LC-MS/MS are powerful techniques for the quantification of organic molecules. The selection depends on several factors including the analyte's properties, the sample matrix, and the desired sensitivity.[1][2][3]

FeatureGC-MSLC-MS/MS
Analyte Volatility Requires volatile or derivatized analytesSuitable for a wide range of polarities and volatilities
Sample Preparation Often requires derivatization, which can be multi-stepMay require solid-phase extraction but often simpler
Chromatographic Separation High-resolution separation for volatile compoundsExcellent for polar and large molecules
Sensitivity High, especially with Selected Ion Monitoring (SIM)Generally offers higher sensitivity for many compounds
Matrix Effects Less prone to ion suppressionCan be susceptible to ion suppression/enhancement
Throughput Can be lower due to derivatization timeGenerally higher throughput

For 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid, GC-MS after derivatization is a robust and well-established approach for the analysis of carboxylic acids. However, LC-MS/MS presents a compelling alternative, particularly for high-throughput screening in complex biological matrices, as it may circumvent the need for derivatization.[4][5][6]

GC-MS Method Validation: A Self-Validating System

A robust analytical method is one that is "fit for purpose."[7] The validation of our GC-MS method for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its reliability and accuracy.[7][8]

The Power of Derivatization: Silylation

To overcome the inherent non-volatility of our target analyte, we will employ a silylation reaction. This involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group, significantly increasing its volatility.[9][10][11] The reagent of choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, which is a powerful silylating agent suitable for carboxylic acids.[12][13][14]

Experimental Protocols

Protocol 1: Silylation of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

This protocol details the derivatization of the analyte to prepare it for GC-MS analysis.

  • Sample Preparation : Accurately weigh 1 mg of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition : Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the dried sample.

  • Silylation : Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction : Tightly cap the vial and heat at 70°C for 45 minutes in a heating block. The elevated temperature is necessary to overcome potential steric hindrance from the dimethyl groups on the dioxane ring.

  • Analysis : After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Protocol 2: GC-MS Analysis

The following are optimized GC-MS parameters for the analysis of the derivatized analyte.

  • Gas Chromatograph : Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer : Agilent 5977A MSD (or equivalent)

  • Column : DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector : Splitless mode, 280°C

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min

  • MSD Parameters :

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.

Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed to demonstrate the method's suitability.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components.[15] This will be demonstrated by analyzing blank matrix samples and spiked samples. The absence of interfering peaks at the retention time of the derivatized analyte in the blank, and a clean mass spectrum corresponding to the analyte in the spiked sample will confirm specificity.

Linearity and Range

Linearity will be evaluated by analyzing a series of at least five concentrations of the derivatized analyte over a specified range.[15]

  • Procedure : Prepare a stock solution of derivatized 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid and perform serial dilutions to obtain concentrations ranging from approximately 0.1 to 20 µg/mL.

  • Acceptance Criterion : The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.

Accuracy

Accuracy will be determined by performing recovery studies on spiked matrix samples at three different concentration levels (low, medium, and high).[16]

  • Procedure : Spike a blank matrix with known amounts of the analyte at 80%, 100%, and 120% of the target concentration. Analyze these samples in triplicate.

  • Acceptance Criterion : The mean recovery should be within 90-110%.

Precision

Precision will be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[15]

  • Repeatability : Analyze six replicate samples of a spiked matrix at 100% of the target concentration on the same day.

  • Intermediate Precision : Repeat the analysis on a different day with a different analyst.

  • Acceptance Criterion : The relative standard deviation (%RSD) should be ≤ 5%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the signal-to-noise ratio (S/N).[16]

  • Procedure : Analyze a series of low-concentration spiked samples.

  • Acceptance Criteria :

    • LOD: The concentration that yields a S/N ratio of 3:1.

    • LOQ: The concentration that yields a S/N ratio of 10:1. The LOQ should be the lowest point on the calibration curve.

Robustness

Robustness will be evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.[15]

  • Parameters to Vary : GC oven temperature (± 2°C), flow rate (± 0.1 mL/min), and derivatization time (± 5 minutes).

  • Acceptance Criterion : The results should remain unaffected by these small variations, with %RSD of ≤ 10%.

Visualizing the Workflow

GCMS_Validation_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_report Final Report Sample Sample of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid Dry Evaporate to Dryness Sample->Dry Dissolve Dissolve in Aprotic Solvent Dry->Dissolve Derivatize Add BSTFA + 1% TMCS & Heat (70°C, 45 min) Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation (DB-5ms column) Inject->Separate Detect Mass Spectrometric Detection (EI, SIM/Scan) Separate->Detect Data Data Acquisition Detect->Data Specificity Specificity Data->Specificity Linearity Linearity & Range Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOD_LOQ LOD & LOQ Data->LOD_LOQ Robustness Robustness Data->Robustness Report Validation Report Generation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Expected Quantitative Data Summary

The following table summarizes the expected performance characteristics of the validated GC-MS method.

Validation ParameterAcceptance CriterionExpected Result
Specificity No interference at the analyte's retention timeConfirmed
Linearity (r²) ≥ 0.995≥ 0.998
Range To be determined0.1 - 20 µg/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD)
- Repeatability≤ 5%< 3%
- Intermediate Precision≤ 5%< 4%
LOD S/N ≥ 3~0.03 µg/mL
LOQ S/N ≥ 10~0.1 µg/mL
Robustness %RSD ≤ 10%< 8%

Alternative Method: LC-MS/MS

For a comprehensive comparison, we will outline a potential LC-MS/MS method for the analysis of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid. This method would likely not require derivatization, offering a potential advantage in terms of sample throughput.

Protocol 3: LC-MS/MS Analysis (Hypothetical)
  • Liquid Chromatograph : Waters ACQUITY UPLC I-Class (or equivalent)

  • Mass Spectrometer : Waters Xevo TQ-S micro (or equivalent)

  • Column : Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Gradient : Optimized for separation from matrix components.

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 5 µL

  • MSD Parameters :

    • Ionization Mode: Electrospray Ionization (ESI), negative mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

LCMS_vs_GCMS cluster_gcms GC-MS Approach cluster_lcms LC-MS/MS Alternative GCMS_Start Start with Analyte Derivatization Mandatory Derivatization (Silylation) GCMS_Start->Derivatization GC_Separation Gas Phase Separation (Volatility-based) Derivatization->GC_Separation No_Derivatization Direct Analysis (No Derivatization) Derivatization->No_Derivatization Sample Prep Complexity EI_Ionization Electron Ionization (Hard) GC_Separation->EI_Ionization LC_Separation Liquid Phase Separation (Polarity-based) GC_Separation->LC_Separation Analyte Suitability GCMS_End Detection EI_Ionization->GCMS_End ESI_Ionization Electrospray Ionization (Soft) EI_Ionization->ESI_Ionization Ionization Mechanism LCMS_Start Start with Analyte LCMS_Start->No_Derivatization No_Derivatization->LC_Separation LC_Separation->ESI_Ionization LCMS_End Detection ESI_Ionization->LCMS_End

Conclusion

The GC-MS method, after appropriate derivatization, presents a highly reliable and robust approach for the quantitative validation of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid. The detailed validation protocol outlined in this guide, adhering to ICH guidelines, ensures the generation of accurate and reproducible data. While LC-MS/MS offers a compelling alternative with potentially higher throughput, the choice of the analytical platform should be guided by the specific requirements of the study, including matrix complexity, required sensitivity, and available instrumentation. By following the principles of scientific integrity and logical validation, researchers can be confident in the quality and reliability of their analytical results.

References

  • Deng, P., et al. (2012). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Bioanalysis, 4(19), 2385-2403. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/82072/2006. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available from: [Link]

  • Kuhajda, K., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 967-979. Available from: [Link]

  • Al-Sanea, M. M., et al. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 14(6), 332. Available from: [Link]

  • Knapp, D. R. (1979).
  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Available from: [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents: Selective Response & Detection. Available from: [Link]

  • Piergiovanni, M., & Termopoli, V. (2022).
  • Restek. (n.d.). GC Derivatization. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS: Core Differences Explained. Available from: [Link]

  • Johnson, D. W. (2007). Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 79(14), 5435-5442. Available from: [Link]

  • Hotha, S., et al. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
  • Regis Technologies, Inc. (n.d.). GC Derivatization. Available from: [Link]

  • Degano, I., et al. (2017). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples. Microchemical Journal, 132, 179-186.
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 5(1), 1-13.
  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Available from: [Link]

  • Dugheri, S., et al. (2016). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATURATED POLYESTER RESINS. Rasayan Journal of Chemistry, 9(4), 633-640.
  • Kuhl, T., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(29), 8175-8188. Available from: [Link]

  • Ragauskas, R., & Venskutonis, R. (2011). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 22(4), 241-247.
  • Darko, E., & Thurbide, K. B. (2014). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Journal of the University of Chemical Technology and Metallurgy, 49(5), 451-456.
  • Bando, K., et al. (2022). Qualitative and quantitative analysis of organic acid by GC-MS with Chloroformate Derivatization. Report of the Central Customs Laboratory, (63), 37-45. Available from: [Link]

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Reactant of Route 1
6,6-Dimethyl-1,4-dioxane-2-carboxylic acid
Reactant of Route 2
6,6-Dimethyl-1,4-dioxane-2-carboxylic acid
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